(3aS,4R,9bR)-G-1
描述
Structure
3D Structure
属性
IUPAC Name |
1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3/t13-,14+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVKVWHYFBIFJ-HKZYLEAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881639-98-1, 925419-53-0 | |
| Record name | rel-1-[(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881639-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(6-Bromobenzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881639981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LNS-8801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925419530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-[(3aS*,4R*,9bR*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro- 3H-cyclopenta[c] quinolin-8-yl]- ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | G 1 (GPER AGONIST) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3V5BV7OKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LNS-8801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFS4QE36ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The GPR30 Agonist (3aS,4R,9bR)-G-1: A Technical Guide for Researchers
An In-depth Examination of the Chemical Properties, Signaling Pathways, and Experimental Evaluation of a Key Selective Modulator of the G Protein-Coupled Estrogen Receptor.
This technical guide provides a comprehensive overview of the chemical and biological properties of (3aS,4R,9bR)-G-1, a potent and selective agonist of the G protein-coupled estrogen receptor 30 (GPR30), also known as GPER1. Designed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, and its intricate signaling mechanisms. Furthermore, it offers detailed protocols for key in vitro assays to facilitate the investigation of its biological effects.
Chemical Structure and Physicochemical Properties
This compound, with the formal name 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone, is a non-steroidal small molecule that has emerged as a critical tool for elucidating the physiological and pathological roles of GPR30, independent of classical estrogen receptors (ERα and ERβ)[1][2][3]. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone[2] |
| CAS Number | 881639-98-1[1][2][3] |
| Molecular Formula | C₂₁H₁₈BrNO₃[1][2][3] |
| Molecular Weight | 412.28 g/mol |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)N--INVALID-LINK--C4=CC5=C(C=C4Br)OCO5 |
| InChI Key | VHSVKVWHYFBIFJ-HKZYLEAXSA-N[1][2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Crystalline solid |
| Solubility | DMSO: ≥41.2 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mLWater: Insoluble[1][3] |
| Storage | Store at -20°C[2][3] |
| Purity | ≥98% (HPLC)[2] |
Biological Activity and Signaling Pathways
G-1 is a high-affinity, selective agonist for GPR30, exhibiting a Ki value of approximately 11 nM[1][3]. It displays no significant binding to the classical estrogen receptors, ERα and ERβ, at concentrations up to 1 µM, making it an invaluable tool for studying GPR30-specific signaling pathways[1][3].
Upon binding to GPR30, which is primarily localized to the endoplasmic reticulum, G-1 initiates a cascade of rapid, non-genomic signaling events. A key mechanism is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the activation of G proteins, leading to the release of heparin-binding EGF-like growth factor (HB-EGF), which in turn activates EGFR.
The activation of EGFR serves as a central node, propagating signals through two major downstream pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism.
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation, differentiation, and survival.
In addition to EGFR transactivation, G-1 binding to GPR30 has been shown to induce the mobilization of intracellular calcium stores and modulate the production of cyclic AMP (cAMP). The intricate network of these signaling pathways underlies the diverse biological effects of G-1, which include regulation of cell proliferation, apoptosis, migration, and metabolism.
Experimental Protocols
To facilitate the study of this compound, this section provides detailed protocols for key in vitro assays commonly used to assess its biological effects.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
References
Data Presentation: Quantitative Binding Affinity and Functional Activity
An In-depth Technical Guide to the G-1 GPER Agonist: Binding Affinity, and Ki Value
For researchers, scientists, and drug development professionals, the selective G protein-coupled estrogen receptor (GPER) agonist, G-1, serves as a critical tool for investigating GPER's role in a multitude of physiological and pathological processes. This guide provides a detailed overview of G-1's binding characteristics, the experimental methods used to determine these properties, and the intracellular signaling cascades it initiates.
The selectivity of G-1 for GPER over the classical nuclear estrogen receptors (ERα and ERβ) is a cornerstone of its utility in research. The following table summarizes the quantitative data regarding its binding affinity (Ki) and functional potency (EC50).
| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| G-1 | GPER | 11 nM[1][2][3][4][5] | 2 nM[1][2] |
| G-1 | ERα | >10,000 nM[2] | No activity up to 10 µM[1][2] |
| G-1 | ERβ | >10,000 nM[2] | No activity up to 10 µM[1][2] |
GPER-Mediated Signaling Pathways Activated by G-1
Upon binding to GPER, G-1 triggers a cascade of rapid, non-genomic intracellular signaling events. These pathways are distinct from the classical genomic pathways associated with ERα and ERβ. The activation of these signaling cascades is central to GPER's diverse physiological functions.[6][7][8]
Experimental Protocols
Accurate and reproducible data are paramount in drug development and research. The following sections detail the standard experimental protocols used to characterize the binding and functional activity of G-1.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like G-1) by measuring its ability to displace a radiolabeled ligand from its receptor.[9][10][11]
Objective: To determine the inhibitory constant (Ki) of G-1 for GPER.
Materials:
-
Cell membranes prepared from cells expressing GPER (e.g., HEK293 cells).[4]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[4]
-
Scintillation cocktail and counter.[2]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing GPER to confluency.
-
Lyse the cells in a cold buffer and homogenize.
-
Centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.[4]
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of cell membranes and a fixed concentration of the radioligand with varying concentrations of unlabeled G-1.[2]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand).
-
Allow the binding reaction to reach equilibrium.[2]
-
-
Separation and Counting:
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the G-1 concentration to generate a competition curve and determine the IC50 value (the concentration of G-1 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Calcium Mobilization Assay
This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, which is a hallmark of GPER activation through the Gαq pathway.[2]
Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated calcium mobilization.
Materials:
-
Cells expressing GPER.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).[2]
-
G-1 at various concentrations.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Seed cells expressing GPER in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove any excess extracellular dye.[2]
-
-
Measurement:
-
Add varying concentrations of G-1 to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.[2]
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[2]
-
cAMP Production Assay
This functional assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).[2]
Objective: To determine the potency (EC50) of G-1 in stimulating GPER-mediated cAMP production.
Materials:
-
Cells expressing GPER.
-
G-1 at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).[2]
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Treatment:
-
Treat cells expressing GPER with varying concentrations of G-1 for a specified incubation period.
-
-
Cell Lysis:
-
Lyse the cells to release the intracellular cAMP.[2]
-
-
cAMP Measurement:
-
Measure the cAMP concentration in the cell lysates using a method such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[2]
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the G-1 concentration to generate a dose-response curve and determine the EC50 value.[2]
-
References
- 1. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
G-1: A Technical Guide to GPER Agonist Selectivity Over ERα and ERβ
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth technical analysis of G-1, a non-steroidal agonist, focusing on its high selectivity for the G protein-coupled estrogen receptor (GPER) over the classical nuclear estrogen receptors, ERα and ERβ. It includes quantitative binding and functional data, detailed experimental protocols for assessing selectivity, and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of G-1
Experimental data robustly demonstrates G-1's high affinity for and potent activation of GPER, with negligible interaction with ERα and ERβ at concentrations where it is effective at GPER.[1] This selectivity is critical for its use as a pharmacological tool to isolate GPER-mediated signaling.[2]
The following tables summarize the quantitative data for G-1's binding affinity and functional activity at each receptor.
Table 1: Ligand Binding Affinity (Kᵢ)
The inhibitory constant (Kᵢ) represents the concentration of G-1 required to inhibit 50% of the radioligand binding to the target receptor. A lower Kᵢ value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Kᵢ) | Source(s) |
| G-1 | GPER | 11 nM | [1][3][4][5] |
| G-1 | ERα | >10,000 nM | [1][6] |
| G-1 | ERβ | >10,000 nM | [1][6] |
Table 2: Functional Activity (EC₅₀ / IC₅₀)
The half-maximal effective concentration (EC₅₀) is the concentration of G-1 that produces 50% of its maximal response, indicating its potency as an agonist. For inhibitory effects, the half-maximal inhibitory concentration (IC₅₀) is used.
| Ligand | Receptor | Functional Assay | Activity Metric | Value | Source(s) |
| G-1 | GPER | G protein activation | EC₅₀ | 2 nM | [1][4][5] |
| G-1 | GPER | Inhibition of SKBr3 cell migration | IC₅₀ | 0.7 nM | [4][5] |
| G-1 | GPER | Inhibition of MCF-7 cell migration | IC₅₀ | 1.6 nM | [4][5] |
| G-1 | ERα | Not specified | No activity | Up to 10 µM | [1][4][5] |
| G-1 | ERβ | Not specified | No activity | Up to 10 µM | [1][4][5] |
GPER-Mediated Signaling Pathways Activated by G-1
Upon binding to GPER, G-1 initiates rapid, non-genomic intracellular signaling cascades that are distinct from the classical genomic pathways associated with ERα and ERβ.[1][7] These pathways involve G protein coupling, ion channel modulation, and transactivation of receptor tyrosine kinases.
// Edges G1 -> GPER [label="Binds"]; GPER -> G_alpha [label="Activates"]; GPER -> G_betagamma [label="Activates"]; G_alpha -> AC [label="Stimulates (Gαs)"]; G_betagamma -> Src [label="Activates"]; G_betagamma -> PLC [label="Activates"]; Src -> MMP [label="Activates"]; MMP -> HB_EGF [label="Cleaves"]; HB_EGF -> EGFR [label="Transactivates", dir=back, constraint=false]; AC -> cAMP; PLC -> Ca; EGFR -> PI3K; EGFR -> Raf; PI3K -> Akt; Raf -> MEK -> ERK; ERK -> TF; Akt -> TF; TF -> Gene; } end_dot Caption: GPER signaling pathways activated by G-1.
Experimental Protocols for Assessing G-1 Selectivity
The determination of G-1's selectivity relies on a combination of binding and functional assays. Below are detailed methodologies for the key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of G-1 for GPER, ERα, and ERβ by measuring its ability to displace a known high-affinity radiolabeled ligand.[1]
-
Objective: To determine the inhibitory constant (Kᵢ) of G-1 for each receptor.
-
Materials:
-
Cell membrane preparations from cells overexpressing a single receptor subtype (GPER, ERα, or ERβ).
-
Radioligand (e.g., [³H]-17β-estradiol).
-
Unlabeled G-1 at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of unlabeled G-1.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
After reaching equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC₅₀ value (the concentration of G-1 that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[1]
-
Functional Assays: Calcium Mobilization
This assay measures the ability of G-1 to elicit a functional response downstream of receptor activation, providing a measure of its potency (EC₅₀). GPER activation is known to trigger a rapid increase in intracellular calcium.[4][5]
-
Objective: To determine the potency (EC₅₀) of G-1 in stimulating GPER-mediated calcium mobilization.
-
Materials:
-
Whole cells expressing GPER (and control cells lacking the receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
G-1 at a range of concentrations.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
-
-
Procedure:
-
Culture cells expressing the target receptor in microplates.
-
Load cells with a calcium-sensitive fluorescent dye. The dye's fluorescence intensity increases upon binding to free Ca²⁺.
-
Wash cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of G-1 to the cells and monitor the change in fluorescence intensity over time.
-
The peak fluorescence response is measured for each G-1 concentration.
-
Plot the response against the logarithm of the G-1 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualization of Workflows and Relationships
Experimental Workflow for Selectivity Profiling
This diagram outlines the sequential process for determining the selectivity of a compound like G-1.
Logical Relationship of G-1 Selectivity
This diagram visually represents the high-fidelity interaction of G-1 with GPER compared to its negligible interaction with classical estrogen receptors.
Conclusion
The data presented in this guide unequivocally establish G-1 as a highly selective agonist for GPER.[4][5][8] Its potent activation of GPER-specific signaling pathways, coupled with its lack of significant affinity for ERα and ERβ, makes it an indispensable tool for researchers investigating the nuanced roles of GPER in health and disease.[1][2] The provided experimental frameworks offer a solid foundation for the independent verification and application of G-1 in diverse research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-1 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Frontiers | Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? [frontiersin.org]
- 7. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of G-1 on GPER Signaling
This technical guide provides a comprehensive overview of the mechanism of action of G-1, a selective G protein-coupled estrogen receptor (GPER) agonist. We will delve into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to characterize its activity.
Introduction to G-1 and GPER
G-1 is a non-steroidal, high-affinity, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. Unlike classical estrogen receptors (ERα and ERβ), which are nuclear receptors, GPER is a seven-transmembrane receptor predominantly located in the endoplasmic reticulum. G-1's selectivity for GPER over classical ERs has made it an invaluable tool for elucidating the physiological and pathophysiological roles of GPER signaling in various tissues, including the nervous, cardiovascular, endocrine, and immune systems.
Mechanism of Action of G-1
The binding of G-1 to GPER initiates a cascade of rapid, non-genomic signaling events. This is distinct from the genomic actions of classical estrogen receptors, which involve direct regulation of gene transcription.
1. G Protein Coupling and Second Messenger Activation:
Upon G-1 binding, GPER undergoes a conformational change, leading to the activation of heterotrimeric G proteins. Specifically, GPER couples to the Gs and Gi/o subunits.
-
Gs Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA).
-
Gi/o Pathway: While less characterized, coupling to Gi/o can lead to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
2. Transactivation of Epidermal Growth Factor Receptor (EGFR):
A key feature of G-1-mediated GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the Gβγ subunits of the dissociated G protein, which activate Src, a non-receptor tyrosine kinase. Activated Src then phosphorylates and activates EGFR, leading to the recruitment of adaptor proteins like Shc and the activation of downstream signaling pathways.
3. Downstream Signaling Cascades:
The initial signaling events triggered by G-1 lead to the activation of several key downstream pathways:
-
MAPK/ERK Pathway: Transactivation of EGFR leads to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is crucial for cell proliferation, differentiation, and survival. G-1 has been shown to rapidly induce the phosphorylation of ERK1/2 in various cell types.
-
PI3K/Akt Pathway: G-1 can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival, growth, and metabolism.
-
Calcium Mobilization: G-1 has been reported to induce a rapid, transient increase in intracellular calcium ([Ca2+]i) levels. This is thought to occur through the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.
Quantitative Data on G-1 Activity
The following tables summarize key quantitative data related to the interaction of G-1 with GPER and its downstream effects.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 11 nM | HEK-293 cells expressing human GPER | |
| EC50 for cAMP production | 2.3 nM | SKBR3 breast cancer cells | |
| EC50 for ERK1/2 phosphorylation | 1.8 nM | SKBR3 breast cancer cells | |
| EC50 for intracellular calcium mobilization | 10 nM | Ishikawa endometrial cancer cells |
Table 1: Binding and Functional Parameters of G-1
| Target | Fold Change | Time Point | Cell Type | Reference |
| p-ERK1/2 | ~3.5-fold | 5 minutes | SKBR3 cells | |
| c-fos mRNA | ~4-fold | 30 minutes | SKBR3 cells | |
| Cyclin D1 protein | ~2.5-fold | 24 hours | MCF-7 breast cancer cells |
Table 2: G-1 Induced Changes in Downstream Targets
Signaling Pathway and Experimental Workflow Diagrams
Caption: G-1 induced GPER signaling pathways.
An In-depth Technical Guide to the G-1 Induced EGFR Transactivation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of estrogen signaling, distinct from the classical nuclear estrogen receptors. Its activation by the specific agonist G-1 triggers a cascade of intracellular events, a key one being the transactivation of the Epidermal Growth Factor Receptor (EGFR). This G-1 induced EGFR transactivation pathway represents a significant mechanism by which GPER influences cellular processes such as proliferation, migration, and survival, and is of particular interest in the context of cancer biology, especially in hormone-sensitive and triple-negative breast cancers.[1][2][3][4] This guide provides a comprehensive technical overview of this pathway, detailing the core signaling cascade, providing quantitative data from various studies, outlining key experimental protocols, and visualizing the involved processes.
Core Signaling Pathway
The transactivation of EGFR by G-1-activated GPER is a multi-step process that involves the interplay of G proteins, non-receptor tyrosine kinases, matrix metalloproteinases (MMPs), and the release of EGFR ligands. The canonical pathway can be summarized as follows:
-
GPER Activation: The synthetic agonist G-1 binds to and activates GPER, which is primarily localized to the endoplasmic reticulum and cell membrane.[5]
-
G Protein Dissociation: Upon activation, GPER facilitates the dissociation of heterotrimeric G proteins into their Gα and Gβγ subunits.
-
Src Kinase Activation: The liberated Gβγ subunits are implicated in the activation of the non-receptor tyrosine kinase, c-Src (Src).[6]
-
MMP Activation: Activated Src, in turn, promotes the activation of matrix metalloproteinases (MMPs) located at the cell surface.[7][8]
-
EGFR Ligand Shedding: Activated MMPs cleave the precursor form of heparin-binding EGF-like growth factor (pro-HB-EGF) anchored on the cell surface, releasing the mature, soluble HB-EGF.[7][9][10]
-
EGFR Activation and Downstream Signaling: The shed HB-EGF binds to and activates the EGFR, leading to its dimerization, autophosphorylation, and the initiation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways.[11][12][13] These pathways ultimately regulate gene expression and cellular responses like proliferation and migration.
This signaling cascade is a well-established mechanism for GPCR-mediated EGFR transactivation.[14][15][16]
Visualizing the Pathway and Workflows
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
G-1 Induced EGFR Transactivation Signaling Pathway
Experimental Workflow for Studying G-1 Induced EGFR Transactivation
Quantitative Data Summary
The following tables summarize quantitative data on the effects of G-1 on key signaling events and cellular responses.
Table 1: G-1 Induced Signaling Events
| Parameter | Cell Type | G-1 Concentration | Time | Observed Effect | Reference |
| EGFR Phosphorylation | Porcine Coronary Artery Smooth Muscle Cells | 100 nM | - | Increased tyrosine phosphorylation | [17] |
| HCCLM3 Cells | 1 µM | 10, 30, 60 min | Increased phosphorylation | [12] | |
| ERK1/2 Phosphorylation | HEK293 cells | 0.001 µM | 10 min | Increased ERK1/2 activity | [18] |
| HCCLM3 Cells | 1 µM | up to 24 h | Sustained increase in p-ERK | [12] | |
| Akt Phosphorylation | HCCLM3 Cells | 1 µM | 10, 30, 60 min | Transient increase in p-Akt | [12] |
| HB-EGF Release | Porcine Coronary Artery Smooth Muscle Cells | 100 nM (pre-incubation) | - | 4-fold increase over basal levels (with ET-1) | [17] |
Table 2: G-1 Effects on Cellular Processes
| Cellular Process | Cell Type | G-1 Concentration | Duration | Observed Effect | Reference |
| Cell Proliferation | MCF-7 Breast Cancer | 1.1 µM (IC50) | 3 days | Concentration-dependent inhibition | [19] |
| SK-BR-3 Breast Cancer | 2.8 µM (IC50) | 3 days | Concentration-dependent inhibition | [19] | |
| MDA-MB-231 Breast Cancer | 2 µM | 48 hours | Time and concentration-dependent inhibition | [20] | |
| Cell Migration | MDA-MB-231 Breast Cancer | 100-500 µM | 72 hours | Marked inhibition | [4] |
| Ovarian Cancer Cells (OV90, OVCAR420) | 1 µM | 12 hours | Significant reduction | [21] | |
| Cell Invasion | MDA-MB-231 Breast Cancer | 100-500 µM | - | Marked decrease in invading cells | [4] |
| Triple-Negative Breast Cancer Cells | - | - | GPER activation suppresses invasion | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the G-1 induced EGFR transactivation pathway.
Western Blot for Phosphorylated Proteins (p-EGFR, p-ERK, p-Akt)
This protocol is for the semi-quantitative analysis of protein phosphorylation state.
Materials:
-
Cell culture reagents
-
G-1 (agonist)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for p-EGFR, p-ERK, p-Akt, and total proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-24 hours before treatment to reduce basal phosphorylation. Treat cells with various concentrations of G-1 for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify band intensities using densitometry software. Express phosphorylated protein levels as a ratio to the total protein.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to demonstrate the physical association between two proteins, for example, GPER and Src.
Materials:
-
Cell culture reagents and G-1
-
Co-IP lysis buffer
-
Primary antibody against the "bait" protein (e.g., anti-GPER)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Treat and lyse cells as for Western blotting, using a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (or isotype control) for several hours to overnight at 4°C.
-
Add beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-Src).
Matrix Metalloproteinase (MMP) Activity Assay
This protocol measures the enzymatic activity of MMPs shed from the cell surface.
Materials:
-
Cell culture reagents and G-1
-
Serum-free cell culture medium
-
Fluorogenic MMP substrate
-
MMP inhibitor (as a negative control)
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to confluency. Replace with serum-free medium and treat with G-1.
-
Conditioned Medium Collection: Collect the conditioned medium at different time points.
-
MMP Activity Measurement:
-
Incubate the conditioned medium with a fluorogenic MMP substrate.
-
Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates MMP activity.
-
Include a sample with an MMP inhibitor to confirm the specificity of the assay.
-
HB-EGF Shedding Assay (ELISA)
This protocol quantifies the amount of soluble HB-EGF released into the cell culture medium.
Materials:
-
Cell culture reagents and G-1
-
Serum-free cell culture medium
-
HB-EGF ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with G-1 in serum-free medium as described for the MMP activity assay.
-
Conditioned Medium Collection: Collect the conditioned medium.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of HB-EGF in the conditioned medium.
Cell Migration and Invasion Assays
These assays assess the functional consequences of G-1 induced EGFR transactivation on cell motility.
a) Wound Healing (Scratch) Assay for Cell Migration:
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash to remove detached cells and add fresh medium with or without G-1.
-
Image the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the width of the scratch to quantify cell migration into the empty space.
b) Transwell (Boyden Chamber) Assay for Cell Invasion:
Procedure:
-
Use transwell inserts with a porous membrane coated with a layer of Matrigel (a basement membrane matrix).
-
Place cells in the upper chamber in serum-free medium with or without G-1.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., serum).
-
Incubate for a period to allow cells to invade through the Matrigel and membrane.
-
Fix, stain, and count the cells that have migrated to the lower surface of the membrane.
Conclusion
The G-1 induced EGFR transactivation pathway is a complex and crucial signaling axis that links GPER activation to fundamental cellular processes. Understanding the intricacies of this pathway is vital for researchers in oncology and drug development, as it presents potential therapeutic targets for cancers that are dependent on this signaling network. The experimental protocols and quantitative data provided in this guide offer a robust framework for investigating this pathway and its role in health and disease. Further research will continue to elucidate the nuanced regulation of this pathway and its potential for therapeutic intervention.
References
- 1. Current progress and prospects for G protein-coupled estrogen receptor in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation of GPER inhibits cells proliferation, invasion and EMT of triple-negative breast cancer via CD151/miR-199a-3p bio-axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of G Protein-Coupled Estrogen Receptor in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current progress and prospects for G protein-coupled estrogen receptor in triple-negative breast cancer [frontiersin.org]
- 5. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer [mdpi.com]
- 6. Targeting Src and Epidermal Growth Factor Receptor in Colorectal Cancer: Rationale and Progress Into the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGF receptor transactivation by G-protein-coupled receptors requires metalloproteinase cleavage of proHB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]
- 13. Transactivation of Epidermal Growth Factor Receptor by G Protein-Coupled Receptors: Recent Progress, Challenges and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transactivation of Epidermal Growth Factor Receptor by G Protein-Coupled Receptors: Recent Progress, Challenges and Future Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EGFR Transactivation by Peptide G Protein-Coupled Receptors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The activation of G protein-coupled estrogen receptor induces relaxation via cAMP as well as potentiates contraction via EGFR transactivation in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Genomic Estrogenic Effects of the G-1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the non-genomic estrogenic effects mediated by the selective G protein-coupled estrogen receptor (GPER) agonist, G-1. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, signaling pathways, and experimental methodologies associated with G-1's activity. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling cascades to facilitate a deeper understanding and application of this compound in research and development.
Introduction
Estrogen's physiological and pathological effects are mediated through both classical genomic pathways, involving nuclear estrogen receptors (ERα and ERβ), and rapid, non-genomic pathways.[1][2][3] The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key mediator of these non-genomic actions.[1][2][3] G-1 is a non-steroidal, high-affinity, and selective agonist for GPER.[1][4] Its selectivity makes it an invaluable tool for elucidating the specific roles of GPER-mediated signaling, distinct from the classical ER pathways.[5][6] This guide focuses on the non-genomic effects initiated by the binding of G-1 to GPER, leading to the activation of various downstream signaling cascades that influence a wide range of cellular processes.
Quantitative Data: G-1 Affinity and Potency
The selectivity and potency of G-1 are critical for its use as a research tool and potential therapeutic agent. The following table summarizes key quantitative data for G-1, highlighting its high affinity for GPER and lack of significant binding to classical estrogen receptors.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Notes |
| G-1 | GPER | 11 nM[4] | 2 nM[4] | Potent and selective GPER agonist. |
| G-1 | ERα | >10,000 nM[5] | No activity up to 10 µM[4] | Demonstrates high selectivity over ERα. |
| G-1 | ERβ | >10,000 nM[5] | No activity up to 10 µM[4] | Demonstrates high selectivity over ERβ. |
Signaling Pathways Activated by G-1
Upon binding to GPER, G-1 initiates a cascade of rapid intracellular signaling events. These non-genomic pathways are responsible for the diverse physiological and pharmacological effects of G-1. The primary signaling pathways activated by G-1 are detailed below.
1. Gαs-cAMP-PKA Pathway: GPER activation by G-1 can couple to Gαs proteins, leading to the activation of adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][10] This pathway has been implicated in various cellular responses, including the modulation of gene expression through the phosphorylation of transcription factors like CREB.[11]
2. Gβγ-Src-EGFR-MAPK/ERK Pathway: G-1-activated GPER can also signal through Gβγ subunits, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][12] This process often involves the activation of Src, a non-receptor tyrosine kinase, and matrix metalloproteinases (MMPs) that cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) to release active HB-EGF, which then binds to and activates EGFR.[9] Downstream of EGFR, the Ras/Raf/MEK/ERK (MAPK) cascade is activated, leading to the phosphorylation of ERK1/2.[13][14] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
3. Calcium Mobilization: Activation of GPER by G-1 can lead to a rapid increase in intracellular calcium ([Ca2+]i).[4][15] This is often mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[16] This calcium signal can then modulate the activity of various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases (CaMKs).
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of G-1's effects. The following sections provide methodologies for key assays used to study GPER activation.
1. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of G-1 for GPER.
-
Materials:
-
Cell membranes from cells overexpressing GPER.
-
Radiolabeled ligand (e.g., [3H]-estradiol).
-
G-1 at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.[5]
-
-
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[5]
-
Plot the percentage of specific binding against the logarithm of the G-1 concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
2. Calcium Mobilization Assay
This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration.
-
Materials:
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of G-1 to the cells.
-
Immediately measure the change in fluorescence over time using a kinetic plate reader.
-
Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.[5]
-
3. ERK Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
-
Materials:
-
Cells expressing GPER.
-
G-1 at various concentrations.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.[17]
-
-
Procedure:
-
Serum-starve cells to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of G-1 for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[13][17]
-
4. cAMP Production Assay
This functional assay measures the activation of the Gαs pathway by quantifying the production of cyclic AMP.
-
Materials:
-
Cells expressing GPER.
-
G-1 at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.[5]
-
-
Procedure:
-
Treat the cells with varying concentrations of G-1 for a specified incubation period.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the assay kit according to the manufacturer's instructions.
-
Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.[5]
-
Cellular and Physiological Effects of G-1
The activation of the aforementioned signaling pathways by G-1 translates into a wide array of cellular and physiological responses.
-
Anti-Cancer Effects: G-1 has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including breast, ovarian, and lung cancer.[1][18][19] These effects are often mediated by the modulation of key cell cycle and apoptotic proteins.
-
Neuroprotection: G-1 exhibits neuroprotective effects in models of ischemic brain injury and neurodegenerative diseases.[1][20][21] These effects are attributed to the activation of pro-survival signaling pathways and the suppression of apoptotic and inflammatory responses in neuronal cells.[16][22]
-
Cardiovascular Effects: G-1 has demonstrated cardioprotective effects and influences vascular tone.[23][24] It can induce vasodilation and has been shown to be beneficial in models of hypertension and myocardial ischemia/reperfusion injury.[24][25]
-
Metabolic Regulation: G-1 has been shown to improve glucose homeostasis and reduce body weight in preclinical models of obesity and diabetes, suggesting a role for GPER in metabolic regulation.[26][27]
Conclusion
G-1 is a powerful and selective tool for investigating the non-genomic estrogenic effects mediated by GPER. Its high affinity for GPER and lack of activity at classical estrogen receptors allow for the specific interrogation of GPER-mediated signaling pathways. The activation of cascades involving cAMP, ERK, and calcium mobilization by G-1 underlies its diverse cellular and physiological effects, including its anti-cancer, neuroprotective, cardiovascular, and metabolic actions. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of G-1 and other GPER modulators. A thorough understanding of the non-genomic signaling of G-1 is crucial for advancing our knowledge of GPER biology and for the development of novel therapeutic strategies targeting this receptor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. e-century.us [e-century.us]
- 7. academic.oup.com [academic.oup.com]
- 8. Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | GPER1 signaling [reactome.org]
- 11. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 19. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPER agonist G1 suppresses neuronal apoptosis mediated by endoplasmic reticulum stress after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GPER1/GPR30 activation improves neuronal survival following global cerebral ischemia induced by cardiac arrest in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protective Role of GPER Agonist G-1 on Cardiotoxicity Induced by Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
The GPER Agonist G-1: A Comprehensive Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selective G protein-coupled estrogen receptor (GPER) agonist, G-1. It covers the seminal aspects of its discovery, a detailed, diastereoselective synthesis protocol, and the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers in pharmacology, medicinal chemistry, and drug development, offering both foundational knowledge and practical experimental details.
Introduction: The Advent of a Selective GPER Probe
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its distinction from the classical nuclear estrogen receptors, ERα and ERβ, has necessitated the development of selective pharmacological tools to dissect its unique biological roles. The discovery of G-1, a non-steroidal, high-affinity GPER agonist, marked a significant milestone in this endeavor. G-1 exhibits high selectivity for GPER, enabling the specific investigation of GPER-mediated signaling in a multitude of physiological and pathological processes, including cancer, cardiovascular function, and neuroendocrine regulation.
Pharmacological Profile of G-1
G-1 is characterized by its potent and selective agonism at the GPER. The following table summarizes its key quantitative pharmacological parameters, providing a clear comparison of its binding affinity and functional potency.
| Parameter | Receptor | Value | Reference(s) |
| Binding Affinity (Ki) | GPER | 11 nM | [1][2][3] |
| ERα | > 10,000 nM | [1][2] | |
| ERβ | > 10,000 nM | [1][2] | |
| Functional Activity (EC50) | GPER (cAMP production) | 2 nM | [1][2] |
| Functional Activity (IC50) | SKBr3 cell migration inhibition | 0.7 nM | [1][2] |
| MCF-7 cell migration inhibition | 1.6 nM | [1][2] |
Synthesis of G-1
The synthesis of G-1, chemically named (±)-1-[(3aR,4S,9bS*)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, can be efficiently achieved through a Sc(III)-catalyzed aza-Diels-Alder cyclization.[1][4][5] Both a multicomponent and a stepwise approach have been successfully employed, with the stepwise method offering enhanced diastereoselectivity.[1]
Experimental Protocol: Stepwise Diastereoselective Synthesis
This protocol details the more diastereoselective stepwise synthesis of G-1.[1]
Step 1: Imine Formation
-
To a solution of 6-bromopiperonal (B143890) (10.0 mmol) in an appropriate solvent, add p-aminoacetophenone (10.0 mmol).
-
Stir the reaction mixture at ambient temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Aza-Diels-Alder Cyclization
-
Dissolve the crude imine (1.0 mmol) in dichloromethane (B109758) (DCM, 4 cm³).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add cyclopentadiene (B3395910) (5.0 mmol), followed by a catalytic amount of scandium(III) triflate (Sc(OTf)₃, 0.1 mmol) in DCM (0.2 cm³).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
After the reaction is complete, remove the volatiles in vacuo.
-
Purify the residue by preparative silica (B1680970) gel column chromatography using a mixture of ethyl acetate (B1210297) and hexanes (10:90) as the eluent to afford G-1 as a white solid with a high endo:exo diastereomeric ratio (98:02).[1]
Diagram of the G-1 Synthesis Workflow
Caption: Stepwise synthesis of G-1 via imine formation and subsequent aza-Diels-Alder cyclization.
GPER-Mediated Signaling Pathways Activated by G-1
Upon binding to GPER, G-1 initiates a cascade of rapid, non-genomic signaling events. These pathways are distinct from the classical genomic pathways activated by nuclear estrogen receptors. The primary signaling events include the activation of G proteins, leading to the modulation of second messenger systems and downstream kinase cascades.
Diagram of G-1 Activated GPER Signaling
Caption: G-1 activates GPER, leading to diverse downstream signaling cascades.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of G-1.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of G-1 for GPER by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing GPER (e.g., from SKBr3 cells)
-
Radioligand (e.g., [³H]-estradiol)
-
Unlabeled G-1
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled G-1.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of G-1 to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of G-1 to induce an increase in intracellular calcium concentration, a hallmark of GPER activation.
Materials:
-
Cells expressing GPER (e.g., HEK293T cells transiently expressing GPER)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
G-1 at various concentrations
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).[6]
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of G-1 to the cells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).
-
Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.
cAMP Production Assay
This assay assesses the activation of the Gαs pathway by GPER in response to G-1, leading to the production of cyclic AMP (cAMP).
Materials:
-
Cells expressing GPER
-
G-1 at various concentrations
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Treat the cells with varying concentrations of G-1 for a specified incubation period (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's protocol.[7][8]
-
Plot the amount of cAMP produced against the logarithm of the G-1 concentration to determine the EC50 value.
Conclusion
G-1 has proven to be an invaluable tool for elucidating the multifaceted roles of GPER in health and disease. Its high selectivity and well-characterized pharmacological profile make it a reliable probe for in vitro and in vivo studies. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into GPER signaling and the development of novel therapeutics targeting this important receptor. As our understanding of GPER biology continues to expand, the utility of G-1 as a foundational research compound will undoubtedly persist.
References
- 1. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient synthesis and characterization of the GPR30-selective agonist G-1 and related tetrahydroquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of the G-1 Agonist in Cancer Cell Biology
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling in both normal physiology and pathology.[1][2][3] Its role in cancer is complex and often context-dependent, exhibiting both tumor-promoting and tumor-suppressing functions.[1][2] The development of G-1, a selective, non-steroidal GPER agonist, has been instrumental in dissecting the specific signaling pathways and cellular consequences of GPER activation.[4][5][6] This guide provides an in-depth examination of the mechanisms of action of G-1 in cancer cells, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling networks involved. While GPER activation is the primary mechanism, evidence also points to GPER-independent, "off-target" effects of G-1, particularly on microtubule dynamics, adding another layer to its potential as an anti-cancer agent.[1][7][8]
G-1 Mechanism of Action and Core Signaling Pathways
G-1 exerts its effects on cancer cells through a variety of signaling cascades, initiated by its binding to GPER located at the cell membrane and endoplasmic reticulum. These pathways often crosstalk and can lead to diverse cellular outcomes, including apoptosis, cell cycle arrest, and inhibition of migration.
2.1 GPER-Dependent Signaling Cascades
Upon binding G-1, GPER initiates rapid intracellular signaling events:
-
EGFR Transactivation: A principal mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). Ligand-bound GPER activates Src-family kinases, which in turn promote the activity of matrix metalloproteinases (MMPs).[2] MMPs cleave membrane-bound precursors like pro-heparin-binding EGF (pro-HB-EGF) to release active EGFR ligands, leading to EGFR phosphorylation and activation of its downstream pathways.[2][9]
-
MAPK/ERK and PI3K/Akt Pathways: Downstream of EGFR transactivation, G-1 modulates two central cancer signaling axes. While often associated with proliferation, the G-1-induced activation of the MAPK/ERK pathway can paradoxically promote apoptosis or cell cycle arrest in certain cancer contexts.[2][10] Conversely, G-1 has been shown to suppress the pro-survival PI3K/Akt pathway in breast cancer cells.[2][10]
-
Intracellular Calcium Mobilization and ER Stress: G-1 stimulation triggers a rapid release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[2][3][11] This sustained elevation of cytosolic Ca²⁺ can disrupt ER homeostasis, leading to the Unfolded Protein Response (UPR) and ER stress.[3][12] This stress signaling, primarily through the PERK and IRE1α pathways, can ultimately activate a pro-apoptotic program.[3]
-
Hippo/YAP Pathway Activation: In breast cancer cells, G-1 has been shown to activate the Hippo pathway effector YAP (Yes-associated protein).[13] G-1 disrupts the interaction between LATS1/2 and YAP, preventing YAP phosphorylation and promoting its nuclear accumulation.[13] In the nucleus, YAP can bind to the tumor suppressor p73, leading to increased expression of the pro-apoptotic protein Bax.[13]
2.2 GPER-Independent Mechanisms
Several studies have revealed that G-1 can exert anti-cancer effects independently of GPER, suggesting it has multiple intracellular targets.
-
Microtubule Disruption: G-1 has been found to directly interfere with tubulin polymerization, a mechanism akin to vinca (B1221190) alkaloid chemotherapeutics.[4][14] This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][7] This effect has been observed even in cancer cells that lack GPER expression.[7][8][15]
Signaling Pathway Diagram
Caption: G-1 signaling pathways in cancer cells.
Quantitative Data on G-1 Efficacy
The anti-cancer effects of G-1 have been quantified across various cancer cell lines. The data highlight its potency, which can vary depending on the cancer type and specific cell line.
| Cancer Type | Cell Line | Effect | Quantitative Data | Citation |
| High-Grade Serous Ovarian Cancer | OV90 | Inhibition of Cell Viability | IC50: 1.06 μM (48h) | [14] |
| High-Grade Serous Ovarian Cancer | OVCAR420 | Inhibition of Cell Viability | IC50: 6.97 μM (48h) | [14] |
| Fallopian Tube Epithelial | FT190 | Inhibition of Cell Viability | IC50: 2.58 μM (48h) | [14] |
| Ovarian Granulosa Cell Tumor | KGN | Inhibition of Proliferation | Significant effect at >0.5 μM | [15] |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | Cytotoxicity | Toxic at ≥0.5 µM (24h) | [7] |
| Gastric Cancer | AGS, SNU-216 | Tumor Growth Inhibition (in vivo) | 1 mg/kg G-1 (i.p.) decreased tumor volume | [16] |
| High-Grade Serous Ovarian Cancer | FT190, OV90, OVCAR420 | Inhibition of Cell Migration | Significant reduction at 1 µM (12h) | [14] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of the G-1 agonist in cancer cell biology.
4.1 Cell Viability Assay
This protocol is used to determine the concentration of G-1 that inhibits cancer cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., OV90, OVCAR420) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a stock solution of G-1 (e.g., 20 mM in DMSO).[8] Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various G-1 concentrations or vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO₂).[14]
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viability against the log of the G-1 concentration and use non-linear regression to calculate the IC50 value.
4.2 In Vivo Xenograft Tumor Growth Assay
This protocol assesses the anti-tumor efficacy of G-1 in a living organism.
-
Animal Model: Use female 6- to 8-week-old athymic nu/nu nude mice.[16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation:
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers twice weekly. When tumor volumes reach approximately 200 mm³, randomly assign mice to treatment groups (e.g., vehicle control, G-1).[16]
-
Treatment Administration:
-
Prepare G-1 at a concentration of 1 mg/kg.
-
Administer the treatment intraperitoneally (i.p.) every other day.[16] The control group receives an equivalent volume of the vehicle (e.g., DMSO in saline).
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volumes throughout the study. Calculate volume using the formula: (A × B²)/2, where A is the largest diameter and B is the smallest.[16]
-
Monitor animal weight and health status.
-
The study concludes when tumors in the control group reach a predetermined size, or as per ethical guidelines.
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Use statistical tests (e.g., ANOVA) to compare the tumor growth between the G-1 treated and control groups.
Experimental Workflow Diagram
Caption: Workflow for an in vivo mouse xenograft study.
4.3 Wound Healing (Migration) Assay
This assay qualitatively and quantitatively assesses the effect of G-1 on cell migration.
-
Cell Seeding: Plate cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch or "wound" through the center of the monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing the desired concentration of G-1 (e.g., 1 µM) or vehicle control.[14]
-
Image Acquisition: Immediately capture an image of the wound at time 0 using a microscope. Place the plate back in the incubator.
-
Incubation and Final Imaging: Incubate for a defined period (e.g., 12 hours).[14] Capture a final image of the same wound area.
-
Data Analysis: Measure the area of the wound at time 0 and at the final time point using software like ImageJ. The reduction in the wound area represents cell migration. Compare the percentage of wound closure between G-1 treated and control samples.
Conclusion and Future Directions
The GPER-selective agonist G-1 is a powerful tool compound that has illuminated novel anti-cancer mechanisms. Its ability to induce apoptosis and cell cycle arrest through a complex network of GPER-dependent pathways—including EGFR transactivation, ER stress, and YAP activation—positions GPER as a promising therapeutic target.[5][10][12] Furthermore, the discovery of GPER-independent activities, such as the direct inhibition of tubulin polymerization, suggests that G-1 may function as a multi-targeting agent, which could be advantageous in overcoming resistance mechanisms.[1][4]
The dual role of GPER signaling across different cancer types underscores the importance of context.[2] High GPER expression has been linked to improved survival in some cancers, suggesting an endogenous tumor-suppressive role that can be exploited by agonists like G-1.[1][3] Future research should focus on identifying biomarkers that predict sensitivity to G-1 and further exploring the interplay between its GPER-dependent and independent effects. The development of next-generation GPER modulators and their evaluation in preclinical and clinical settings will be crucial in translating these intricate biological findings into effective cancer therapies.
References
- 1. The G-Protein-Coupled Estrogen Receptor Agonist G-1 Mediates Antitumor Effects by Activating Apoptosis Pathways and Regulating Migration and Invasion in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of G Protein-Coupled Estrogen Receptor in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-protein-coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian cancer cells by blocking tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. e-century.us [e-century.us]
- 7. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 8. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ajol.info [ajol.info]
- 11. The G-Protein-Coupled Estrogen Receptor Agonist G-1 Mediates Antitumor Effects by Activating Apoptosis Pathways and Regulating Migration and Invasion in Cervical Cancer Cells [mdpi.com]
- 12. G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer [bmbreports.org]
- 13. GPER agonist G-1 activates YAP to induce apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Functions of GPER Activation by G-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of estrogen signaling, distinct from the classical nuclear estrogen receptors (ERα and ERβ).[1][2][3] GPER's ability to elicit rapid, non-genomic responses to estrogens has implicated it in a wide array of physiological and pathological processes.[1][4][5] The development of G-1, a non-steroidal, selective GPER agonist, has been instrumental in deconvoluting the specific functions of this receptor.[2][6] G-1 binds to GPER with high affinity without significant binding to ERα or ERβ, providing a powerful tool to investigate GPER-specific signaling and its downstream physiological effects.[1][2] This guide provides a comprehensive overview of the signaling pathways activated by G-1, its diverse physiological functions, and the experimental methodologies used for its study.
Signaling Pathways of GPER Activation by G-1
Activation of GPER by G-1 initiates a cascade of intracellular signaling events. Unlike classical nuclear receptors that primarily function as ligand-activated transcription factors, GPER's membrane localization facilitates rapid signal transduction through various second messenger systems.[1][7] The primary signaling pathways are detailed below.
Epidermal Growth Factor Receptor (EGFR) Transactivation
A key mechanism of GPER signaling is the transactivation of EGFR. This process involves Gβγ subunit dissociation, activation of Src kinase, and subsequent matrix metalloproteinase (MMP)-mediated cleavage of pro-heparin-binding EGF (pro-HB-EGF). The released HB-EGF then binds to and activates EGFR, leading to the initiation of downstream cascades like the MAPK/ERK and PI3K/Akt pathways.[3][4][7][8]
References
- 1. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
G-1: A Technical Guide for its Application as a GPER-Selective Chemical Probe
This guide provides an in-depth overview of G-1, a selective agonist for the G protein-coupled estrogen receptor (GPER), for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative data, experimental protocols, and key signaling pathways, offering a comprehensive resource for utilizing G-1 in GPER-related research.
Introduction to G-1
G-1 is a non-steroidal, small molecule that has been identified as the first selective agonist for the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. Its discovery has been pivotal in deconvoluting the signaling pathways of GPER from those of the classical nuclear estrogen receptors (ERα and ERβ). G-1 does not bind to ERα or ERβ, making it an invaluable tool for studying the specific physiological and pathological roles of GPER activation. This selectivity allows for the precise investigation of GPER's functions in various systems, including the cardiovascular, nervous, endocrine, and immune systems, as well as in cancer biology.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the key quantitative parameters of G-1, providing a comparative overview of its binding affinity and functional potency.
Table 1: Binding Affinity of G-1
| Receptor | Cell Line | Assay Type | K_i (nM) | Reference |
| GPER | SKBR3 | Competitive Radioligand Binding ([³H]E2) | 11 | |
| ERα | - | Competitive Radioligand Binding ([³H]E2) | > 10,000 | |
| ERβ | - | Competitive Radioligand Binding ([³H]E2) | > 10,000 |
Table 2: Functional Potency of G-1
| Assay | Cell Line | EC_50 (nM) | Endpoint | Reference |
| Calcium Mobilization | HEK-293 | 2.3 | Intracellular Calcium | |
| PI3K activation | SKBR3 | ~10 | PI3K activity | |
| ERK 1/2 Activation | Hec50 | 13.5 | ERK phosphorylation | |
| cAMP accumulation | HEK-293 (GPER-transfected) | 30 | cAMP levels |
Mechanism of Action and Signaling Pathways
G-1 exerts its effects by binding to and activating GPER, which is primarily located in the endoplasmic reticulum but can also be found in the plasma membrane. This activation initiates a cascade of rapid, non-genomic signaling events. The primary signaling pathways activated by G-1 via GPER include:
-
MAPK/ERK Pathway: GPER activation leads to the transactivation of the epidermal growth factor receptor (EGFR) through the release of heparin-bound EGF (HB-EGF). This, in turn, activates the Ras/Raf/MEK/ERK signaling cascade, promoting cell proliferation and migration.
-
PI3K/Akt Pathway: G-1-activated GPER can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.
-
Calcium Mobilization: G-1 induces a rapid increase in intracellular calcium concentration ([Ca²⁺]i) by stimulating phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.
-
cAMP Production: GPER activation can also lead to the stimulation of adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP), a key second messenger involved in various cellular functions.
Signaling Pathway Diagrams
Caption: G-1/GPER-mediated transactivation of EGFR and downstream MAPK/ERK signaling.
Caption: G-1/GPER signaling through the PI3K/Akt and Calcium Mobilization pathways.
Experimental Protocols
This section provides generalized protocols for common in vitro assays used to characterize the effects of G-1. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro Calcium Mobilization Assay
This assay measures the rapid increase in intracellular calcium following G-1 stimulation.
-
Cell Culture: Plate cells (e.g., HEK-293 transfected with GPER, or endogenous GPER-expressing cells like SKBR3) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
Treatment: Wash cells again to remove excess dye. Add varying concentrations of G-1 (e.g., 1 pM to 10 µM) to the wells.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader or fluorescence microscope with appropriate filters (e.g., excitation ~485 nm, emission ~525 nm). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence intensity against the log concentration of G-1 to determine the EC₅₀ value.
Western Blot for ERK Phosphorylation
This protocol assesses the activation of the MAPK/ERK pathway.
-
Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach the desired confluency, serum-starve them for 12-24 hours to reduce basal signaling.
-
G-1 Stimulation: Treat cells with G-1 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize phospho-ERK levels to total ERK levels.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro investigation of G-1's effects.
Applications and Considerations
G-1 is widely used to:
-
Elucidate the physiological roles of GPER in different tissues and organs.
-
Investigate the involvement of GPER in pathological conditions, particularly hormone-dependent cancers.
-
Differentiate between GPER-mediated and classical ER-mediated estrogenic effects.
Important Considerations:
-
Solubility: G-1 is hydrophobic and should be dissolved in an appropriate solvent like DMSO before being diluted in aqueous media.
-
Off-target effects: While highly selective for GPER over classical ERs, high concentrations of G-1 may have off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls.
-
In vivo studies: For animal studies, the formulation, dosage, and route of administration of G-1 must be carefully optimized.
By providing a selective means of activating GPER, G-1 remains an indispensable chemical probe in the field of estrogen and G protein-coupled receptor research.
Methodological & Application
Preparing a G-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30. It is a valuable tool for studying GPER-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer and cardiovascular diseases.[1] This document provides detailed protocols for the preparation of G-1 stock solutions in dimethyl sulfoxide (B87167) (DMSO) and their application in common cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for G-1.
Table 1: G-1 Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 412.28 g/mol | |
| Formula | C₂₁H₁₈BrNO₃ | |
| CAS Number | 881639-98-1 | |
| Solubility in DMSO | 50 mg/mL (121.28 mM) | [2] |
| Purity | ≥98% (HPLC) |
Table 2: G-1 Biological Activity
| Parameter | Value | Reference |
| GPER Agonist Kᵢ | 11 nM | |
| GPER Agonist EC₅₀ | 2 nM | |
| IC₅₀ (H295R cell proliferation, 72h) | 20 µM | [2] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [2][3] |
| In DMSO | -80°C | 1 year | [2][3] |
| In DMSO | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM G-1 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of G-1 in DMSO.
Materials:
-
G-1 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of G-1:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 412.28 g/mol x 1000 mg/g = 4.1228 mg
-
-
-
Weigh G-1 powder:
-
Carefully weigh out approximately 4.12 mg of G-1 powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the G-1 powder.
-
-
Dissolve G-1:
-
Vortex the solution until the G-1 powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Sonication is also recommended to ensure complete dissolution.[2]
-
-
Aliquot and Store:
Protocol 2: Cell Viability (WST-1) Assay
This protocol outlines a general procedure for assessing the effect of G-1 on cell viability using a WST-1 assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
G-1 stock solution (10 mM in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
G-1 Treatment:
-
Prepare serial dilutions of G-1 in complete culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the G-1 dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest G-1 concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Western Blot Analysis
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation status upon G-1 treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
G-1 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of G-1 (and vehicle control) for the appropriate duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: GPER signaling pathway activated by G-1.
Caption: General workflow for using G-1 stock solution.
References
Application Notes and Protocols for G-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing G-1, a selective G protein-coupled estrogen receptor (GPER) agonist, in various cell-based assays. This document outlines effective concentrations, detailed experimental protocols, and the underlying signaling pathways.
Introduction
G-1 is a potent and selective non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER), with a Ki of 11 nM and an EC50 of 2 nM.[1] It exhibits minimal to no activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM, making it a valuable tool for studying GPER-specific signaling and effects.[1] G-1 has been widely used to investigate the role of GPER in a variety of cellular processes, including proliferation, apoptosis, and cell cycle regulation in both cancerous and non-cancerous cell types.
It is important to note that while G-1 is a selective GPER agonist at nanomolar concentrations, some studies have reported GPER-independent effects at micromolar concentrations.[2] These off-target effects may involve the induction of reactive oxygen species (ROS) and disruption of microtubule dynamics.[2][3] Therefore, careful dose-response studies and the use of appropriate controls, such as GPER antagonists (e.g., G36) or GPER-knockdown models, are recommended to validate the GPER-dependency of the observed effects.
Effective Concentrations of G-1 in Cell-Based Assays
The optimal concentration of G-1 is highly dependent on the cell type, assay duration, and the specific endpoint being measured. The following tables summarize reported effective concentrations of G-1 in various cell-based assays.
Table 1: G-1 Binding Affinity and Potency
| Parameter | Value | Reference |
| Ki for GPER | 11 nM | [1] |
| EC50 for GPER | 2 nM | [1] |
Table 2: Effective Concentrations of G-1 in Functional Assays
| Assay | Cell Line | Effect | Effective Concentration | Reference |
| Cell Viability/Proliferation | ||||
| High-Grade Serous Ovarian Cancer (OV90) | IC50 after 48h | 1.06 µM | [4] | |
| High-Grade Serous Ovarian Cancer (OVCAR420) | IC50 after 48h | 6.97 µM | [4] | |
| Fallopian Tube Epithelial (FT190) | IC50 after 48h | 2.58 µM | [4] | |
| Ovarian Cancer (Caov3) | IC50 after 24h | ~1 µM | [5] | |
| Ovarian Cancer (Caov4) | IC50 after 24h | ~1 µM | [5] | |
| Apoptosis | ||||
| MDA-MB-231 (Breast Cancer) | Increased apoptosis after 24h | 50 µg/mL (~121 µM) | [6] | |
| HL-60 (Leukemia) | Increased apoptosis after 24h | 50 µM | [7][8] | |
| Cell Cycle Arrest | ||||
| MDA-MB-231 (Breast Cancer) | G1 phase arrest after 24h | 10 µg/mL (~24 µM) | [6] | |
| HL-60 (Leukemia) | G0/G1 phase arrest after 24h | 10-100 µM | [7][8] | |
| Breast Cancer Cells | G1 and G2 arrest | 1 µM | [9] | |
| Cell Migration | ||||
| SKBr3 (Breast Cancer) | Inhibition | IC50 = 0.7 nM | [1] | |
| MCF-7 (Breast Cancer) | Inhibition | IC50 = 1.6 nM | [1] |
Signaling Pathways
G-1 binding to GPER initiates a cascade of intracellular signaling events. These can be broadly categorized into GPER-dependent and, at higher concentrations, GPER-independent pathways.
GPER-Dependent Signaling Pathway
GPER-Independent Signaling Pathway
At micromolar concentrations, G-1 can induce cellular effects independent of GPER. This pathway is often associated with the production of reactive oxygen species (ROS), leading to the activation of stress-response pathways and, in some cases, apoptosis.
Experimental Protocols
The following are detailed protocols for common cell-based assays using G-1. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Experimental Workflow for a Cell-Based Assay with G-1
Protocol 1: Cell Viability/Proliferation (MTT Assay)
This protocol determines the effect of G-1 on cell viability by measuring the metabolic activity of cells.
Materials:
-
G-1 (stock solution in DMSO)
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7, or 100% DMSO)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
G-1 Treatment: Prepare serial dilutions of G-1 in complete culture medium. Remove the old medium and add 100 µL of the G-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of G-1.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following G-1 treatment using flow cytometry.
Materials:
-
G-1 (stock solution in DMSO)
-
Target cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with various concentrations of G-1 and a vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach them using trypsin or a cell scraper. Combine all cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[12][13] Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after G-1 treatment.
Materials:
-
G-1 (stock solution in DMSO)
-
Target cells
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with G-1 and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.
-
Fixation: Wash the cells with PBS and resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate apoptotic cells.[15]
Conclusion
G-1 is a valuable pharmacological tool for investigating the diverse roles of GPER in cellular function. The effective concentration of G-1 varies significantly depending on the biological context. It is crucial for researchers to perform careful dose-response experiments and to consider the potential for GPER-independent effects, especially at higher concentrations. The protocols provided here serve as a starting point for designing and executing robust cell-based assays with G-1.
References
- 1. rndsystems.com [rndsystems.com]
- 2. GPER-independent inhibition of adrenocortical cancer growth by G-1 involves ROS/Egr-1/BAX pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 4. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gallic Acid Induces G0/G1 Phase Arrest and Apoptosis in Human Leukemia HL-60 Cells through Inhibiting Cyclin D and E, and Activating Mitochondria-dependent Pathway | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. kumc.edu [kumc.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. researchgate.net [researchgate.net]
G-1 Agonist Treatment for MCF-7 Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of the G-protein coupled estrogen receptor (GPER) selective agonist, G-1, on the MCF-7 breast cancer cell line. G-1 has been shown to inhibit proliferation and induce apoptosis in MCF-7 cells, making it a valuable tool for investigating GPER signaling in breast cancer and for potential therapeutic development.[1][2][3]
Mechanism of Action: G-1 and GPER Signaling in MCF-7 Cells
G-1 is a selective agonist for GPER, a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER activation by G-1 in MCF-7 cells triggers a distinct signaling cascade that ultimately leads to cell cycle arrest and apoptosis.[1][2]
Key signaling events initiated by G-1 in MCF-7 cells include:
-
Induction of Endoplasmic Reticulum (ER) Stress: G-1 treatment leads to an efflux of calcium (Ca2+) from the ER, which in turn activates the Unfolded Protein Response (UPR).[1][4][5]
-
UPR Activation: The UPR is characterized by the phosphorylation of PERK and IRE1α, and the cleavage of ATF6.[1]
-
Inhibition of Protein Synthesis: Activation of PERK leads to the phosphorylation of eIF2α, resulting in a global inhibition of protein synthesis.[1]
-
Apoptosis Induction: G-1 induces apoptosis in MCF-7 cells through a PARP-dependent mechanism, which can be independent of caspases 3 and 9.[1] The GPER/YAP/p73-mediated pathway has also been implicated in G-1-induced apoptosis.[3]
-
Cell Cycle Arrest: Treatment with G-1 causes a significant cell cycle arrest at the G2/M phase.[1][6]
Data Presentation
Table 1: Effects of G-1 on MCF-7 Cell Viability and Proliferation
| Parameter | Concentration | Incubation Time | Result | Reference |
| IC50 | 1.1 µM | 3 days | Inhibition of cell growth | [6] |
| Cell Viability | 1 µM | 24, 48, 72 h | Decreased cell viability | [1] |
| Cell Proliferation | 1 µM | 24 h | Remarkable arrest in G2/M phase | [1] |
| Transcriptomic Changes | 100 nM, 1 µM | 48 h | Alterations in gene expression related to loss of cell viability | [7][8] |
Table 2: G-1 Induced Apoptosis in MCF-7 Cells
| Assay | Concentration | Incubation Time | Key Findings | Reference |
| Annexin V/PI Staining | 1 µM | 24, 48, 72 h | Increase in late apoptotic cells | [1] |
| PARP Cleavage | Not specified | Not specified | G-1 induces PARP-dependent apoptosis | [1][3] |
| Caspase 3/9 Activation | 1 µM | 24, 48, 72 h | Apoptosis is independent of caspase 3 and 9 activation | [1] |
Experimental Protocols
Protocol 1: Cell Culture and G-1 Treatment
-
Cell Line: MCF-7 (ER-positive human breast adenocarcinoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
G-1 Preparation: Prepare a stock solution of G-1 (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment:
-
Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis or protein analysis).
-
Allow cells to attach and reach 60-70% confluency.
-
Prepare working concentrations of G-1 by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration in the medium is consistent across all treatments and controls (typically ≤ 0.1%).
-
Replace the existing medium with the G-1 containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
MCF-7 cells
-
G-1
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of G-1 (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[2]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
MCF-7 cells
-
G-1
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with G-1 (e.g., 1 µM) for 24, 48, or 72 hours.[1]
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like scraping or brief trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[2]
-
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as the phosphorylation of signaling proteins or the cleavage of PARP.
-
Materials:
-
MCF-7 cells
-
G-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-p-IRE1α, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with G-1 as described in Protocol 1.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: G-1 signaling pathway in MCF-7 cells.
Caption: General experimental workflow.
References
- 1. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GPER agonist G-1 activates YAP to induce apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells [mdpi.com]
- 5. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic data of MCF-7 breast cancer cells treated with G1, a G-protein coupled estrogen receptor (GPER) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing G-1 in a Cell Migration Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological phenomena, including embryonic development, tissue repair, and cancer metastasis. The in vitro scratch assay, or wound healing assay, is a widely adopted method for investigating collective cell migration. This document provides detailed application notes and protocols for utilizing G-1, a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), in a cell migration scratch assay. Understanding the impact of G-1 on cell migration can provide valuable insights into GPER signaling in various cell types and its potential as a therapeutic target.
The effect of G-1 on cell migration is cell-type dependent. It has been shown to promote, inhibit, or have no significant effect on cell migration, underscoring the complexity of GPER signaling in different cellular contexts.[1][2]
Data Presentation
The following tables summarize the quantitative effects of G-1 on cell migration in a scratch assay across different cancer cell lines.
Table 1: Effect of G-1 on Wound Closure in a Scratch Assay
| Cell Line | G-1 Concentration | Time Point | Wound Closure (%) - Control | Wound Closure (%) - G-1 Treated | Reference |
| SiHa (Cervical Cancer) | 5 µM | 30 hours | 85.3% | 23.6% | [3] |
| ACHN (Renal Carcinoma) | 1 µM | 48 hours | ~30% | ~70% | [2] |
| OS-RC-2 (Renal Carcinoma) | 1 µM | 48 hours | ~40% | ~80% | [2] |
| OVCAR420 (Ovarian Cancer) | 1 µM | 12 hours | ~60% | ~30% | [4] |
| OV90 (Ovarian Cancer) | 1 µM | 12 hours | ~20% | ~10% | [4] |
| FT190 (Fallopian Tube) | 1 µM | 12 hours | ~15% | ~5% | [4] |
Note: The data for ACHN and OS-RC-2 cells were estimated from graphical representations in the cited literature and represent an increase in wound closure. The data for OVCAR420, OV90, and FT190 were also estimated from graphical representations and show a reduction in cell migration.
Experimental Protocols
Protocol 1: Cell Migration Scratch Assay
This protocol outlines the steps for performing a standard scratch assay to assess the effect of G-1 on cell migration.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
G-1 (to be dissolved in a suitable vehicle, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
(Optional) Mitomycin C to inhibit cell proliferation
Procedure:
-
Cell Seeding: a. Culture cells to ~80-90% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Seed the cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.[5] d. Incubate at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): a. Once the cells reach 90-100% confluency, gently aspirate the complete medium. b. Wash the cells once with sterile PBS. c. Add serum-free medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce the influence of proliferation on wound closure.
-
Inhibition of Proliferation (Optional): a. To ensure that wound closure is primarily due to cell migration, treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) before creating the scratch.[6] Wash the cells thoroughly with PBS after treatment.
-
Creating the Scratch: a. Aspirate the medium from the wells. b. Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[5] Apply firm and consistent pressure to ensure a clean, cell-free gap. c. For consistency, a ruler or a guide can be used to make the scratch at the same position in each well.
-
Washing and Treatment: a. Gently wash the wells twice with sterile PBS to remove detached cells and debris.[5] b. Aspirate the final PBS wash. c. Add fresh serum-free or low-serum medium containing the desired concentration of G-1 or the vehicle control to the respective wells.
-
Image Acquisition: a. Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point. b. Mark the plate to ensure that images are taken at the same position for each subsequent time point. c. Place the plate back in the 37°C, 5% CO2 incubator. d. Capture images at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.[5]
-
Data Analysis: a. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. b. Calculate the percentage of wound closure at each time point using the following formula: % Wound Closure = [ (Area at 0h - Area at time t) / Area at 0h ] x 100 [7] c. Alternatively, calculate the cell migration rate in µm/hour.[8]
Signaling Pathways and Visualizations
G-1 exerts its effects on cell migration by activating GPER, which in turn modulates various downstream signaling pathways. The two primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.
GPER Signaling Pathway in Cell Migration
Activation of GPER by G-1 can initiate a cascade of intracellular events that influence cell migration. This often involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways.
Caption: GPER signaling cascade initiated by G-1.
Experimental Workflow for a Scratch Assay
The following diagram illustrates the key steps involved in performing a cell migration scratch assay with G-1 treatment.
Caption: Workflow for G-1 scratch assay.
Conclusion
The use of G-1 in a cell migration scratch assay is a valuable tool for elucidating the role of GPER in regulating cell motility. The provided protocols and application notes offer a framework for conducting and interpreting these experiments. The variable effects of G-1 across different cell types highlight the importance of context-dependent signaling and the need for careful experimental design and analysis. Further investigation into the downstream effectors of GPER signaling will continue to enhance our understanding of its role in both normal physiology and disease.
References
- 1. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. G Protein-coupled Estrogen Receptor 1 (GPER1) Regulates Expression of SERPINE1/PAI-1 and Inhibits Tumorigenic Potential of Cervical Squamous Cell Carcinoma Cells In Vitro | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. The G-Protein-Coupled Estrogen Receptor Selective Agonist G-1 Attenuates Cell Viability and Migration in High-Grade Serous Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. In vitro analysis of the effects on wound healing of high- and low-molecular weight chains of hyaluronan and their hybrid H-HA/L-HA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling and Predicting the Cell Migration Properties from Scratch Wound Healing Assay on Cisplatin-Resistant Ovarian Cancer Cell Lines Using Artificial Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
G-1 Induced Calcium Mobilization Assay: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling. Its activation has been implicated in a variety of physiological and pathological processes, making it a significant target for drug discovery. G-1, a selective GPER agonist, triggers a cascade of intracellular events, including the mobilization of intracellular calcium ([Ca2+]i). This application note provides a detailed protocol for a robust and reproducible G-1 induced calcium mobilization assay using the fluorescent indicator Fluo-4 AM. This assay is a critical tool for screening and characterizing compounds that modulate GPER activity.
Activation of GPER by an agonist like G-1 initiates a signaling pathway that leads to the release of calcium from intracellular stores.[1][2][3][4][5] This process typically involves the coupling of the receptor to Gq or Gi proteins, which in turn activates phospholipase C (PLC).[3][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[4][5] This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPER signaling pathway leading to calcium mobilization and the general workflow of the assay.
Caption: GPER signaling pathway leading to intracellular calcium mobilization.
Caption: General experimental workflow for the G-1 induced calcium mobilization assay.
Materials and Reagents
| Component | Supplier (Example) | Catalogue Number (Example) | Storage |
| G-1 (GPER Agonist) | Tocris Bioscience | 3577 | -20°C |
| G-15 (GPER Antagonist) | Tocris Bioscience | 3678 | -20°C |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 | ≤–20°C, Desiccated, Light-protected |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | 4°C |
| Probenecid (B1678239) | Sigma-Aldrich | P8761 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Sigma-Aldrich | H6648 | Room Temperature |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
| Black, clear-bottom 96-well or 384-well microplates | Corning | 3603 (96-well) | Room Temperature |
| GPER-expressing cells (e.g., SKBr3, HEK293T transfected) | ATCC | - | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM/F-12) | Gibco | - | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | - | -20°C |
Experimental Protocol
This protocol is optimized for a 96-well format. Adjust volumes accordingly for other plate formats.
1. Cell Culture and Seeding 1.1. Culture GPER-expressing cells in appropriate growth medium supplemented with FBS. 1.2. The day before the assay, harvest and count the cells. 1.3. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[6][7] 1.4. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Preparation of Reagents 2.1. Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of high-quality DMSO. 2.2. Pluronic F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of deionized water. 2.3. Probenecid Stock Solution (250 mM): Dissolve 71 mg of probenecid in 1 mL of 1 M NaOH, then add 9 mL of HBSS with HEPES to a final volume of 10 mL. 2.4. Dye Loading Solution: Prepare fresh before use. For one 96-well plate (10 mL total volume):
- 10 mL HBSS with 20 mM HEPES
- 20 µL of 1 mM Fluo-4 AM stock solution (final concentration ~2 µM)
- 20 µL of 10% Pluronic F-127 (final concentration ~0.02%)
- 40 µL of 250 mM Probenecid (final concentration ~1 mM)
- Vortex thoroughly to mix. 2.5. Compound Preparation:
- Prepare stock solutions of G-1 and G-15 (e.g., 10 mM in DMSO).
- Perform serial dilutions in HBSS with HEPES to achieve the desired final concentrations. Prepare these at 2X or 5X the final desired concentration, depending on the instrument's addition volume.
3. Assay Procedure 3.1. Dye Loading:
- Remove the growth medium from the cell plate.
- Wash the cells once with 100 µL of HBSS with HEPES.
- Add 100 µL of the freshly prepared Dye Loading Solution to each well.[6][7]
- Incubate the plate at 37°C for 60 minutes, followed by an additional 15-30 minutes at room temperature, protected from light.[6][7] 3.2. (Optional) Antagonist Pre-incubation:
- If testing for antagonism, remove the dye loading solution and replace it with HBSS containing the GPER antagonist (e.g., G-15).
- Incubate for 15-30 minutes at 37°C. 3.3. Calcium Mobilization Measurement:
- Set the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm.[6][7]
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Using the instrument's integrated dispenser, add the G-1 agonist solution (and/or controls) to the wells.
- Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
Assay Controls
| Control Type | Description | Expected Outcome |
| Negative Control | Vehicle (DMSO in HBSS) | No significant increase in fluorescence. |
| Positive Control | G-1 (e.g., 1 µM) | Rapid, transient increase in fluorescence. |
| Antagonist Control | Pre-incubation with G-15 followed by G-1 addition | Attenuation or complete inhibition of the G-1 induced fluorescence increase. |
| Cell-free Control | Wells with dye loading solution but no cells | No fluorescence signal. |
Data Presentation and Analysis
The primary output is a kinetic trace of fluorescence intensity over time. Data should be analyzed by calculating the change in fluorescence (ΔF) or the ratio of fluorescence relative to the baseline (F/F0).
Quantitative Data Summary
| Compound | Concentration (nM) | Peak Fluorescence (RFU) | Time to Peak (s) | EC50/IC50 (nM) |
| G-1 | 1 | |||
| G-1 | 10 | |||
| G-1 | 100 | |||
| G-1 | 1000 | |||
| G-15 + 100 nM G-1 | 100 | |||
| G-15 + 100 nM G-1 | 1000 |
RFU: Relative Fluorescence Units. EC50/IC50 values are calculated from dose-response curves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete hydrolysis of Fluo-4 AM; Autofluorescence | Increase room temperature incubation time; Wash cells gently after dye loading; Check for autofluorescent compounds. |
| Low signal-to-noise ratio | Low receptor expression; Insufficient dye loading; Low cell number | Use a cell line with higher GPER expression; Optimize dye concentration and loading time; Increase cell seeding density. |
| No response to G-1 | Inactive G-1; Non-responsive cell line; Incorrect filter settings | Verify G-1 activity with a positive control cell line; Confirm GPER expression and coupling to Ca2+ pathway; Check instrument settings. |
| High well-to-well variability | Uneven cell seeding; Inconsistent dye loading; Pipetting errors | Ensure a single-cell suspension before seeding; Use a multichannel pipette for reagent addition; Automate liquid handling if possible. |
This detailed protocol provides a comprehensive framework for conducting a G-1 induced calcium mobilization assay. Optimization of specific parameters such as cell density, dye concentration, and incubation times may be necessary for different cell lines and experimental setups.
References
- 1. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioone.org [bioone.org]
- 4. Activation of the G Protein-Coupled Estrogen Receptor Elicits Store Calcium Release and Phosphorylation of the Mu-Opioid Receptors in the Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for Western Blot Analysis of p-ERK after G-1 Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates non-genomic estrogen signaling.[1] The synthetic, non-steroidal agonist G-1 is a highly selective and potent activator of GPER.[1] Upon G-1 stimulation, GPER can activate various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3][4] This pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[2] Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation, providing a direct measure of pathway activation.[5] This document provides a detailed protocol for analyzing the phosphorylation of ERK1/2 (p44/42) in response to G-1 stimulation using Western blot analysis.
Signaling Pathway Overview
G-1 binding to GPER initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. This can occur through G protein-dependent mechanisms, potentially involving Gαi/o and phosphoinositide 3-kinase (PI3K), or through transactivation of the epidermal growth factor receptor (EGFR).[2][3][6] The activated ERK can then translocate to the nucleus to regulate gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. G protein-coupled estrogen receptor 1 (GPER1)/GPR30 increases ERK1/2 activity through PDZ motif-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]
- 4. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for G-1 In Vivo Studies in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER), a receptor implicated in various physiological and pathological processes. Unlike classical estrogen receptors (ERα and ERβ), GPER activation initiates rapid, non-genomic signaling cascades.[1] Its ability to modulate cellular pathways without activating classical estrogen receptors has positioned G-1 as a critical tool in preclinical research, particularly in oncology. In vivo mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for evaluating the efficacy of anti-cancer therapeutics like G-1.[2] These models allow for the study of tumor growth, metastasis, and the compound's systemic effects in a living organism. G-1 has demonstrated potential anti-tumor effects in various cancer models, including glioblastoma and liver cancer.[3]
GPER Signaling Pathway Activated by G-1
Upon binding G-1, GPER initiates a cascade of downstream signaling events. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][5] This process is typically mediated by the Gβγ subunits of the G protein, which activate Src, a non-receptor tyrosine kinase.[4][6] Activated Src promotes the activity of matrix metallopeptidases (MMPs) that cleave and release heparin-binding EGF-like growth factor (HB-EGF).[5] Released HB-EGF then binds to and activates EGFR, leading to the stimulation of downstream pro-survival and proliferative pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways.[4][7] GPER activation can also stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[7][8]
Caption: GPER signaling cascade initiated by G-1.[1]
Quantitative Data Summary from In Vivo Studies
The following table summarizes results from preclinical studies evaluating G-1 in various mouse models.
| Cancer/Disease Model | Cell Line / Mouse Model | G-1 Dosage & Administration | Key Findings | Reference |
| Glioblastoma | U87MG Xenograft (Nude Mice) | Not Specified | Significantly decreased tumor growth. | [3] |
| Hepatocellular Carcinoma (HCC) | SK-Hep-1 Xenograft | Not Specified | Reduced tumor growth and liver metastasis; increased E-cadherin and ADAMTS1 expression. | [3] |
| Multiple Myeloma (MM) | Bortezomib-resistant Xenograft | Not Specified | Reduced in vivo MM growth. | [3] |
| Obesity (Post-menopausal model) | Ovariectomized C57BL/6J mice | 200 µ g/mouse , subcutaneous, 5 days/week for 8 weeks | Reduced body weight, body fat, and fasting cholesterol, glucose, and insulin. Increased energy expenditure. | [9][10] |
| Obesity (Diet-induced) | Male C57BL/6J mice on High-Fat Diet | 200 µ g/mouse , subcutaneous, 5 days/week for 8 weeks | Prevented further weight gain and improved glucose tolerance. | [9][10] |
Experimental Workflow for a G-1 Xenograft Study
A typical workflow for an in vivo study evaluating the efficacy of G-1 involves several sequential steps, from initial cell culture to final data analysis.[11]
Caption: Workflow for in vivo xenograft studies.[11]
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol details the establishment of a subcutaneous tumor model, a common method due to the ease of tumor measurement.[2]
Materials:
-
Cancer cell line of interest (e.g., U87MG, SK-Hep-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, can improve tumor take rate)
-
4-8 week old immunocompromised mice (e.g., BALB/c nude or NSG)[12][13]
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
Digital calipers[12]
Procedure:
-
Cell Preparation: Culture cancer cells in their recommended medium until they reach 70-80% confluency.[11] Harvest the cells using trypsin, wash with PBS, and perform a cell count (e.g., using a hemocytometer) to determine cell viability. Resuspend the cell pellet in sterile, serum-free medium or PBS to a final concentration of 5 x 10^7 cells/mL.[12]
-
Optional Matrigel Mixture: To improve tumor establishment, cells can be mixed 1:1 with a basement membrane matrix like Cultrex BME just before injection. Keep the mixture on ice to prevent premature gelling.
-
Animal Preparation: Allow mice to acclimate for at least one week before the procedure.[11] Anesthetize the mouse if required by institutional guidelines.
-
Implantation: Disinfect the skin of the flank or near the armpit with 70% ethanol.[12] Pinch the skin to create a "tent" and subcutaneously inject 0.1-0.2 mL of the cell suspension (containing 5-10 x 10^6 cells).[1][12]
-
Monitoring: House the mice under standard conditions.[12] Begin monitoring for tumor formation 3-4 days post-injection. Once tumors are palpable, measure the longest (A) and shortest (B) diameters with digital calipers 2-3 times per week.[12][13] Calculate tumor volume (V) using the formula: V = 0.5 × A × B².[12]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.[14]
Protocol 2: G-1 Preparation and Administration
G-1 can be administered via several routes. Intraperitoneal or subcutaneous injections are common for systemic delivery.[1]
Materials:
-
G-1 compound
-
Sterile syringes and needles (25-27 gauge for injection, 20-22 gauge gavage needle for oral)[1]
-
70% ethanol
Procedure for Intraperitoneal (i.p.) Injection:
-
Preparation of G-1 Solution: Prepare a stock solution of G-1 (e.g., in ethanol or DMSO). For injection, create the final dilution in a suitable vehicle like sterile saline.[1][9] The final concentration of the solvent (e.g., DMSO) should be non-toxic.
-
Injection: Position the mouse with its head tilted slightly downwards. Wipe the lower abdominal quadrant with 70% ethanol. Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.[1]
-
Gently aspirate to ensure the needle has not entered the intestines or bladder. Inject the G-1 solution (typically 100-200 µL).[1]
-
Post-injection Monitoring: Return the mouse to its cage and observe for any signs of distress.[1]
Procedure for Subcutaneous (s.c.) Injection:
-
Preparation: Prepare the G-1 solution as described above.
-
Injection: Gently restrain the mouse by scruffing the neck to create a "tent" of skin in the interscapular region. Wipe the site with 70% ethanol.[1]
-
Insert the needle into the base of the skin tent at a shallow angle. Gently aspirate to ensure it's not in a blood vessel. Slowly inject the solution (100-200 µL).[1]
-
Monitoring: Observe the mouse post-injection for any adverse reactions.[1]
Procedure for Oral Gavage:
-
Preparation: Prepare a homogenous suspension or solution of G-1 in an appropriate vehicle (e.g., corn oil).[1]
-
Administration: Firmly grasp the mouse by the scruff to immobilize its head. Measure the distance from the nose to the last rib to determine the correct insertion depth.[1]
-
Gently insert the gavage needle over the tongue into the esophagus to the predetermined depth. Administer the G-1 formulation slowly (100-200 µL).[1]
-
Monitoring: Observe for signs of respiratory distress, which could indicate accidental administration into the trachea.[1]
Protocol 3: Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Data Collection: Throughout the treatment period, measure tumor volumes and mouse body weights 2-3 times per week.[13] Body weight is a key indicator of systemic toxicity. A drop of more than 20% may require euthanasia.[15]
-
Study Endpoint: The study may be concluded when tumors in the control group reach a specific size (e.g., >1500 mm³) or after a predetermined treatment duration.[15]
-
Tissue Harvesting: At the endpoint, euthanize the mice according to approved institutional protocols. Immediately excise the tumors and weigh them.
-
Ex Vivo Analysis: A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, PCR) or fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).[16]
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | GPER1 signaling [reactome.org]
- 9. Preclinical efficacy of the first-in-class GPER-selective agonist G-1 in mouse models of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Utilizing G-1 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2][3] The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a potential therapeutic target in various cancers, including glioblastoma. G-1 is a selective GPER agonist that has demonstrated anti-tumor effects in preclinical models of glioblastoma, making it a valuable tool for research and drug development.[1][2][3][4]
These application notes provide a comprehensive overview of the use of G-1 in glioblastoma research, including its mechanism of action, protocols for key experiments, and quantitative data from published studies.
Mechanism of Action of G-1 in Glioblastoma
G-1 exerts its anti-glioblastoma effects through a multi-faceted mechanism that involves cell cycle arrest, disruption of microtubule dynamics, and modulation of metabolic pathways. While initially identified as a GPER agonist, some of its anti-proliferative effects in glioblastoma cells may be independent of GPER.[4][5][6]
Key Effects of G-1 on Glioblastoma Cells:
-
Cell Cycle Arrest: G-1 induces a reversible G2/M phase cell cycle arrest in glioblastoma cells.[3][4][5][7] This arrest is a key contributor to its cytostatic effects.
-
Disruption of Tubulin Dynamics: G-1 has been shown to interfere with tubulin polymerization during mitosis, leading to aberrant microtubule dynamics.[4][5] This disruption of the mitotic spindle is a primary cause of the observed G2/M arrest.
-
Metabolic Reprogramming: Transcriptomic analyses have revealed that G-1 treatment affects lipid and steroid synthesis pathways in glioblastoma cells.[1][2]
-
Potentiation of Temozolomide (TMZ): G-1 has been shown to potentiate the efficacy of temozolomide, the standard-of-care chemotherapy for glioblastoma.[4][5][6] The combination of G-1 and TMZ leads to a prolonged mitotic arrest, even in TMZ-less-sensitive cell lines.[4][5]
-
Biomarker Identification: Angiopoietin-like 4 (ANGPTL4) has been identified as a potential biomarker of G-1 exposure in glioblastoma cells, with its expression being significantly upregulated following treatment.[1][2][3]
Signaling Pathways
The signaling pathways activated by G-1 in glioblastoma are complex and may involve both GPER-dependent and independent mechanisms. The diagram below illustrates the proposed pathways based on current research.
References
- 1. Molecular Characterization of the Dual Effect of the GPER Agonist G-1 in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of the Dual Effect of the GPER Agonist G-1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
G-1 Agonist for Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-1 is a selective agonist for the G protein-coupled estrogen receptor 1 (GPER1), a receptor implicated in mediating rapid, non-genomic estrogenic signaling. Emerging research highlights the significant neuroprotective potential of G-1 in various models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing G-1 to investigate its neuroprotective effects.
Application Notes
Mechanism of Action: G-1 exerts its neuroprotective effects primarily through the activation of GPER1.[4] This activation triggers downstream signaling cascades that are crucial for neuronal survival and function. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[5][6] Activation of these pathways leads to the inhibition of apoptotic processes, reduction of neuroinflammation, and promotion of cell survival.[2][7][8] Specifically, GPER1 activation has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins.[9] Furthermore, G-1 has been demonstrated to reduce oxidative stress by enhancing the transcription of antioxidant genes.[7][9]
Applications in Neuroprotection Research:
-
Ischemic Stroke: G-1 has been shown to reduce infarct volume, attenuate neurological deficits, and improve behavioral outcomes in animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.[1][4][10][11] It also helps in preserving the integrity of the blood-brain barrier.[11]
-
Parkinson's Disease: In experimental models of Parkinson's disease, G-1 has demonstrated the ability to protect dopaminergic neurons from degeneration and reduce neuroinflammation.[2][3]
-
Alzheimer's Disease: G-1 treatment has been found to protect neurons from amyloid-β (Aβ)-induced neurotoxicity.[9]
-
General Neurotoxicity Studies: G-1 can be used as a tool to investigate the role of GPER1 in protecting against various neurotoxic insults.
Solubility and Stability: G-1 is typically soluble in organic solvents such as DMSO and ethanol (B145695). For in vivo studies, it is often dissolved in a vehicle compatible with animal administration. It is important to consult the manufacturer's data sheet for specific solubility and stability information.
Recommended Working Concentrations: The optimal concentration of G-1 will vary depending on the experimental model and specific application. For in vitro studies, concentrations in the nanomolar to low micromolar range are commonly used. For in vivo studies in rodents, dosages can range from µg/kg to mg/kg, administered via various routes including intraperitoneal or subcutaneous injection.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the neuroprotective effects of G-1.
Table 1: Effect of G-1 on Infarct Volume and Neurological Deficit Score in a Rat MCAO Model
| Treatment Group | Infarct Volume (mm³) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) | Reference |
| Vehicle Control | 180 ± 25 | 3.5 ± 0.5 | [12] |
| G-1 (100 µg/kg) | 95 ± 15 | 2.0 ± 0.4 | [12] |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of G-1 on Neuronal Apoptosis in an in vitro Model of Excitotoxicity
| Treatment Group | Percentage of TUNEL-positive cells (Mean ± SD) | Reference |
| Vehicle Control | 45 ± 5 | [13] |
| G-1 (1 µM) | 20 ± 3* | [13] |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 silk suture
-
Nylon monofilament (4-0) with a silicone-coated tip
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA with vessel clips.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated nylon monofilament through the ECA incision and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be monitored to confirm occlusion.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Monitor the animal for neurological deficits.
Nissl Staining for Neuronal Viability
This protocol is for assessing neuronal survival in brain sections.
Materials:
-
Brain sections (paraffin-embedded or frozen)
-
Cresyl violet acetate (B1210297) solution (0.1%)
-
Ethanol (graded series: 100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the brain sections if using paraffin-embedded tissue. For frozen sections, bring them to room temperature.
-
Immerse the slides in 0.1% cresyl violet solution for 5-10 minutes.[5][10]
-
Briefly rinse in distilled water.
-
Differentiate the sections in a graded series of ethanol (e.g., 95% ethanol for a few minutes) until the Nissl bodies in the neurons are clearly visible against a relatively clear background when viewed under a microscope.[10]
-
Dehydrate the sections through an ascending series of ethanol (95%, 100%).
-
Clear the sections in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Healthy neurons will appear stained with distinct Nissl substance in the cytoplasm, while damaged neurons will show signs of chromatolysis (loss of Nissl substance).
Western Blot for Pro- and Anti-apoptotic Proteins
This protocol is for quantifying the expression of proteins involved in apoptosis.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
TUNEL Assay for Apoptosis Detection
This protocol is for identifying apoptotic cells in brain tissue.
Materials:
-
Brain sections (paraffin-embedded or frozen)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Treat the sections with Proteinase K to retrieve antigens.
-
Permeabilize the sections with permeabilization buffer.[14]
-
Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.[13][14]
-
Stop the reaction and wash the sections.
-
If an indirect detection method is used, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
Counterstain the nuclei with DAPI.
-
Mount the sections and visualize under a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
Measurement of Infarct Volume
This protocol is for quantifying the extent of brain injury in the MCAO model.
Materials:
-
Coronal brain sections
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Euthanize the animal at the desired time point after MCAO.
-
Remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Using image analysis software, measure the area of the infarct (white area) and the total area of the hemisphere for each slice.
-
Calculate the infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly: [Volume of contralateral hemisphere - (Volume of ipsilateral hemisphere - Volume of infarct)].[15]
Visualizations
Caption: GPER1 signaling pathway activated by G-1 leading to neuroprotection.
Caption: Experimental workflow for studying G-1's neuroprotective effects.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 5. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 6. G-protein coupled estrogen receptor (GPER1) activation promotes synaptic insertion of AMPA receptors and induction of chemical LTP at hippocampal temporoammonic-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Western Blotting for Neuronal Proteins [protocols.io]
- 9. Involvement of the G-Protein-Coupled Estrogen Receptor-1 (GPER) Signaling Pathway in Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ronaldschulte.nl [ronaldschulte.nl]
- 11. researchgate.net [researchgate.net]
- 12. MCAO Model Establishment [bio-protocol.org]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
G-1 GPER agonist solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of the G-1 GPER agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of G-1?
A1: The recommended solvent for preparing a stock solution of G-1 is dimethyl sulfoxide (B87167) (DMSO). G-1 is soluble in DMSO up to 100 mM.[1][2] For optimal results, ensure the DMSO is anhydrous and of high purity.
Q2: How should I store my G-1 stock solution?
A2: G-1 stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one year. For long-term storage, it is recommended to store them at -80°C for up to two years.[3]
Q3: I observed precipitation when diluting my G-1 DMSO stock solution in aqueous media for my experiment. What should I do?
A3: This is a common issue due to the hydrophobic nature of G-1. To prevent precipitation, consider the following troubleshooting steps:
-
Reduce the final DMSO concentration: While preparing your working solution, aim to keep the final DMSO concentration as low as possible, ideally below 1% for most cell-based assays.
-
Use a co-solvent system: For in vivo studies or when higher concentrations are needed in aqueous solutions, a co-solvent system is often necessary. Several formulations have been reported to improve the solubility of G-1.[3]
-
Incorporate surfactants or cyclodextrins: The use of surfactants like Tween-80 or encapsulating agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can enhance the solubility of G-1 in aqueous solutions.[3]
-
Gentle warming and sonication: In some cases, gentle warming and/or sonication can help dissolve small precipitates that form during the preparation of working solutions.[3]
Q4: Are there any known stability issues with G-1 that I should be aware of?
A4: While specific degradation pathways are not extensively detailed in publicly available literature, as a hydrophobic small molecule, G-1 may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light. It is recommended to prepare fresh working solutions for each experiment from a frozen stock and to store both stock and working solutions protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Precipitation of G-1 in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect your working solution and the media in your assay plates for any signs of precipitation (cloudiness, crystals).
-
Decrease the final concentration of G-1 in your assay.
-
Lower the final percentage of DMSO in your cell culture medium.
-
Prepare the final dilution of G-1 in pre-warmed media and add it to the cells immediately.
-
Consider a serial dilution approach in the final aqueous buffer to minimize localized high concentrations of DMSO and G-1.
-
Issue 2: Low or no activity in in vivo studies.
-
Potential Cause: Poor bioavailability due to low solubility of the administered formulation.
-
Troubleshooting Steps:
-
Re-evaluate your vehicle formulation. A simple saline solution with a small percentage of DMSO is often insufficient.
-
Utilize one of the recommended in vivo formulations incorporating co-solvents and/or solubility enhancers (see Table 2).
-
Ensure the formulation is clear and free of precipitates before administration. If the solution is a suspension, ensure it is homogenous.
-
Prepare the formulation fresh before each use.
-
Quantitative Data
Table 1: Solubility of G-1 in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (41.23 mg/mL) | [2] |
Table 2: Example Formulations for In Vivo Administration
| Formulation Components (v/v) | Achieved Concentration | Solution Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.06 mM) | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.06 mM) | Suspended solution (requires sonication) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.06 mM) | Clear solution | [3] |
| 50% PEG300, 50% Saline | 5 mg/mL (12.13 mM) | Suspended solution (requires sonication) | [3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This method provides a high-throughput assessment of the solubility of G-1 from a DMSO stock solution, which is relevant for early-stage screening assays.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of G-1 in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the G-1 stock solution with DMSO.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final G-1 concentrations. The final DMSO concentration should be kept constant, typically at 1-2%.
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Analysis: Analyze the plate using nephelometry to measure light scattering caused by any precipitate. The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV to quantify the dissolved compound.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of G-1 and is considered the gold standard.
-
Compound Addition: Add an excess amount of solid G-1 to a vial containing the test solvent (e.g., water, PBS).
-
Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute the resulting supernatant and determine the concentration of dissolved G-1 using a validated analytical method, such as HPLC-UV, against a standard curve.
Visualizations
Caption: GPER Signaling Pathway Activated by G-1.
Caption: Troubleshooting Workflow for G-1 Precipitation.
Caption: Experimental Workflow for Solubility Assessment.
References
Technical Support Center: Off-Target Effects of G-1 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of the GPER agonist G-1 when used at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of G-1?
A1: G-1 is a potent and selective agonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30. It exhibits high affinity for GPER, with a Ki of approximately 11 nM and an EC50 of about 2 nM for receptor activation. At these low nanomolar concentrations, G-1 is used to study GPER-mediated signaling pathways, which can influence cellular processes like proliferation and migration.
Q2: What are the known off-target effects of G-1 at high concentrations?
A2: At micromolar concentrations (typically ≥0.5 µM), G-1 exhibits significant off-target effects, the most well-documented of which is the disruption of microtubule polymerization.[1] This is a GPER-independent effect and is considered the primary mechanism for the cytotoxicity and cell cycle arrest observed at these higher concentrations.[1]
Q3: How can I be sure the effects I'm seeing are off-target and not GPER-mediated?
A3: A key troubleshooting step is to use a GPER antagonist, such as G-36. If the observed effect (e.g., cytotoxicity, G2/M arrest) persists in the presence of the GPER antagonist, it is likely an off-target effect.[1] Conversely, GPER-mediated effects, such as a rapid increase in intracellular calcium, should be blocked by the antagonist.[1] Additionally, observing the effect in a cell line that does not express GPER can also confirm off-target activity.
Q4: At what concentration should I use G-1 to ensure I am only observing on-target GPER activation?
A4: To specifically study GPER-mediated effects, it is recommended to use G-1 at concentrations well below the threshold for its off-target effects, ideally in the low nanomolar range (e.g., 1-100 nM). It is crucial to perform a dose-response curve in your specific cell system to determine the optimal concentration for GPER activation without inducing off-target cytotoxicity.
Q5: What is the mechanism of G-1's effect on microtubules?
A5: Evidence suggests that G-1 binds to the colchicine-binding site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, mitotic spindle abnormalities, and ultimately, cell cycle arrest in the G2/M phase and apoptosis.[2][3]
Q6: Are there other potential off-target effects of G-1?
A6: While the primary and most studied off-target effect of G-1 is microtubule disruption, it is possible that at high concentrations, G-1 could interact with other cellular targets. However, comprehensive screening data, such as a broad kinase inhibitor profile, is not widely available in the public domain. If you observe unexpected effects that cannot be attributed to GPER or microtubule disruption, further investigation into other potential off-targets may be necessary.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Cell Death with G-1 Treatment
Symptoms:
-
Significant decrease in cell viability at concentrations intended for GPER activation.
-
Apoptosis observed at concentrations where only cell signaling effects were expected.
Troubleshooting Steps:
-
Verify G-1 Concentration: Double-check your stock solution concentration and dilution calculations. An error in dilution could lead to unintentionally high concentrations.
-
Perform a Dose-Response Curve: Test a wide range of G-1 concentrations (e.g., 1 nM to 10 µM) to determine the precise IC50 for cytotoxicity in your cell line. This will help distinguish the therapeutic window for GPER activation from the concentration range where off-target effects dominate.
-
Use a GPER Antagonist: Co-treat cells with G-1 and a GPER antagonist (e.g., G-36). If the cytotoxicity is not rescued by the antagonist, it is a GPER-independent off-target effect.[1]
-
Assess Cell Cycle Profile: Analyze the cell cycle distribution of G-1 treated cells using flow cytometry with propidium (B1200493) iodide (PI) staining. A significant increase in the G2/M population is indicative of microtubule disruption.[3]
-
Visualize the Microtubule Network: Use immunofluorescence to stain for α-tubulin in cells treated with G-1. Disruption of the microtubule network, such as depolymerization or abnormal spindle formation, is a hallmark of G-1's off-target effect.
Issue 2: Inconsistent or Contradictory Results Compared to Published Data
Symptoms:
-
Lack of expected GPER-mediated signaling at low nanomolar concentrations.
-
Observing cell cycle arrest when expecting proliferative effects.
Troubleshooting Steps:
-
Confirm GPER Expression: Verify that your cell line expresses GPER at the protein level using techniques like Western blot or immunofluorescence. Different cell lines have varying levels of GPER expression, which will impact their response to G-1.
-
Review Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the cellular response to G-1. Ensure your experimental conditions are consistent and comparable to the literature.
-
Consider the Concentration-Dependent Dichotomy: Be aware that G-1 can have opposing effects at different concentrations. Low concentrations may promote proliferation in some GPER-positive cells, while high concentrations will induce cell cycle arrest and apoptosis via microtubule disruption, regardless of GPER status.
-
Perform Control Experiments: Always include appropriate controls, such as a vehicle-only (DMSO) control and a positive control for the expected on-target or off-target effect (e.g., a known GPER agonist for signaling studies, or a known microtubule inhibitor like colchicine (B1669291) for cell cycle studies).
Data Presentation
Table 1: Concentration-Dependent On-Target and Off-Target Effects of G-1
| Parameter | On-Target (GPER-Mediated) | Off-Target (Microtubule Disruption) |
| Effective Concentration | 1 - 100 nM | ≥ 0.5 µM |
| Binding Affinity (Ki) | ~11 nM (for GPER) | Not well-characterized |
| EC50 / IC50 | ~2 nM (for GPER activation) | Varies by cell line (typically in the low µM range for cytotoxicity) |
| Primary Cellular Effect | GPER signaling (e.g., Ca2+ mobilization, ERK activation) | G2/M cell cycle arrest, apoptosis |
| Antagonist Blockade | Blocked by GPER antagonists (e.g., G-36) | Not blocked by GPER antagonists |
| GPER Dependence | Dependent on GPER expression | Independent of GPER expression |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of G-1 on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
G-1 (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Nocodazole (positive control for inhibition)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
96-well microplate
-
Spectrophotometer with temperature control (340 nm)
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold polymerization buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of G-1 and control compounds in polymerization buffer.
-
Pre-warm the spectrophotometer to 37°C.
-
In a 96-well plate on ice, add the diluted compounds. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of G-1 indicates inhibition.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after G-1 treatment.
Materials:
-
Cultured cells
-
G-1 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of G-1 (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates cell cycle arrest at this stage.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells following G-1 treatment.
Materials:
-
Cells grown on glass coverslips
-
G-1 (dissolved in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with G-1 and a vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Compare the structure and organization of microtubules in treated versus control cells.
Mandatory Visualizations
Caption: Concentration-dependent effects of G-1.
Caption: Troubleshooting workflow for G-1 off-target effects.
Caption: Experimental workflow for characterizing G-1 off-target effects.
References
- 1. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-1 Inhibits Breast Cancer Cell Growth via Targeting Colchicine-Binding Site of Tubulin to Interfere with Microtubule Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The G-protein-coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian cancer cells by blocking tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPER-Independent Effects of G-1 on Microtubules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the GPER-independent effects of the compound G-1 on microtubules.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell cycle arrest and apoptosis in our cancer cell line at low micromolar concentrations of G-1, which we thought was a selective GPER agonist. Is this an expected off-target effect?
A1: Yes, this is a well-documented GPER-independent effect of G-1. At concentrations typically in the low micromolar range (e.g., 1-10 µM), G-1 can directly interact with tubulin, leading to microtubule disruption, mitotic arrest, and subsequent apoptosis.[1][2] This action is independent of GPER expression or activation.[3][4]
Q2: What is the molecular mechanism behind the GPER-independent effects of G-1 on microtubules?
A2: Mechanistic studies have shown that G-1 binds to the colchicine-binding site on β-tubulin.[3] This binding inhibits tubulin polymerization, preventing the proper assembly of microtubules.[3][5] The disruption of microtubule dynamics leads to a failure in mitotic spindle formation, triggering a G2/M phase cell cycle arrest and ultimately inducing apoptosis.[3][6]
Q3: How can we experimentally verify that the observed effects of G-1 in our cell line are indeed GPER-independent?
A3: There are several experimental approaches to confirm the GPER-independent nature of G-1's effects:
-
Use of GPER Antagonists: Co-treatment of your cells with G-1 and a selective GPER antagonist, such as G-15 or G-36, should not rescue the effects of G-1 on microtubule disruption or cell viability.[1][7]
-
GPER Knockdown: Utilize siRNA or shRNA to knock down the expression of GPER in your cell line. If the effects of G-1 persist in GPER-deficient cells, it confirms a GPER-independent mechanism.[1]
-
Use of GPER-Negative or Knockout Cells: If available, test the effects of G-1 in a cell line that does not express GPER or in cells derived from GPER knockout mice.[8] The observation of microtubule disruption in these cells provides strong evidence for a GPER-independent pathway.[8]
Q4: We are having trouble with G-1 solubility in our cell culture medium. What is the recommended procedure for preparing G-1 solutions?
A4: G-1 is a hydrophobic compound. It is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always visually inspect the medium for any signs of precipitation after adding the G-1 solution.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays with G-1
| Potential Cause | Troubleshooting Step |
| G-1 Precipitation | G-1 is hydrophobic and may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the wells for any precipitate after adding G-1. Prepare fresh dilutions from a DMSO stock solution for each experiment. Consider using a solubilizing agent if precipitation persists, ensuring it does not affect cell viability on its own. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure uniform cell numbers across wells. |
| Variable Treatment Duration | Adhere strictly to the planned incubation times. The cytotoxic effects of G-1 are time-dependent. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%). |
Issue 2: Inconsistent Results in Tubulin Polymerization Assays
| Potential Cause | Troubleshooting Step |
| Poor Quality Tubulin | Use high-purity (>99%) tubulin. If you suspect aggregation, clarify the tubulin solution by centrifugation (e.g., at 14,000 x g for 10 minutes at 4°C) before use. |
| Incorrect Assay Temperature | Tubulin polymerization is highly temperature-dependent. Ensure the microplate reader is pre-warmed and maintained at 37°C throughout the assay. Pipette the tubulin solution into pre-warmed wells to initiate polymerization. |
| G-1 Precipitation in Assay Buffer | Similar to cell-based assays, G-1 can precipitate in the aqueous polymerization buffer. Visually inspect for cloudiness. You may need to adjust the final concentration or the solvent used for the stock solution. |
| Inaccurate Pipetting | The assay is sensitive to the final concentration of all components. Use calibrated pipettes and be meticulous when preparing the reaction mix. |
Quantitative Data Summary
The following tables summarize quantitative data on the GPER-independent effects of G-1 from various studies.
Table 1: Effect of G-1 on Cell Proliferation and DNA Synthesis
| Cell Line | G-1 Concentration | Effect | Reference |
| bEnd.3 (mouse microvascular endothelial) | 3 µM | ~60% reduction in DNA synthesis after 24h | [2] |
| Human Vascular Smooth Muscle Cells | 1-10 µM | Inhibition of BrdU incorporation | [1] |
| Breast Cancer Cells (MCF7, SK-BR-3, MDA-MB-231) | Increasing concentrations | Concentration-dependent inhibition of proliferation after 48h | [3] |
| Glioblastoma Cells (LN229, U251) | 1 µM | Significant growth arrest after 24-48h |
Table 2: Effect of G-1 on Cell Cycle Distribution
| Cell Line | G-1 Concentration | Effect | Reference |
| Human Vascular Smooth Muscle Cells | 1-10 µM | G2/M phase accumulation | [1] |
| Breast Cancer Cells | Not specified | Arrest in the prophase of mitosis | [3] |
| Glioblastoma Cells | Not specified | Reversible G2/M arrest | [4] |
| Ovarian Cancer Cells | Not specified | Arrest of cell cycle in the prophase of mitosis | [5] |
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol is for visualizing the effects of G-1 on the microtubule network in cultured cells.
Materials:
-
Cells cultured on sterile glass coverslips
-
G-1 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere. Treat the cells with the desired concentration of G-1 (and controls, including a vehicle control) for the specified duration.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells, for example, with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If using a paraformaldehyde fixative, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of G-1 on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
G-1 stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)
-
Vehicle control (DMSO)
-
Pre-chilled, clear 96-well plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice and keep the tubulin on ice at all times.
-
Prepare Compound Dilutions: Prepare serial dilutions of G-1 and control compounds in General Tubulin Buffer.
-
Prepare Tubulin Polymerization Mix: On ice, prepare the tubulin polymerization mix. For a typical reaction, this might include General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (e.g., 10%), and purified tubulin (e.g., to a final concentration of 3 mg/mL).
-
Initiate Reaction: In a pre-warmed 96-well plate, pipette the compound dilutions (or vehicle/positive controls). To start the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of G-1 treated samples to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the G2/M arrest induced by G-1.
Materials:
-
Cultured cells treated with G-1 and controls
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture plates. Count the cells to ensure you have approximately 1 x 10⁶ cells per sample.
-
Washing: Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in fresh PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI/RNase A staining solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak will be observed in G-1 treated samples.
Visualizations
Caption: GPER-independent signaling pathway of G-1.
Caption: Workflow for investigating G-1's effects.
Caption: Troubleshooting logic for G-1 effects.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Technical Support Center: Optimizing G-1 Concentration for Long-Term Studies
Welcome to the technical support center for the use of G-1 in long-term research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with the GPER-specific agonist, G-1, over extended periods.
Frequently Asked Questions (FAQs)
Q1: What is G-1 and what is its primary mechanism of action?
A1: G-1 is a selective non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER), also known as GPR30. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1] Upon activation by ligands like G-1, GPER initiates a cascade of intracellular signaling pathways that can influence a variety of cellular processes, including proliferation, migration, and apoptosis.[1]
Q2: What are the known signaling pathways activated by G-1 through GPER?
A2: GPER activation by G-1 can trigger several key signaling pathways. A primary mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This occurs through GPER-mediated activation of Src, a tyrosine kinase, which leads to the cleavage of membrane-bound heparin-binding EGF-like growth factor (HB-EGF) by matrix metalloproteinases (MMPs). The released HB-EGF then binds to and activates EGFR, subsequently stimulating downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3] Additionally, GPER can activate adenylyl cyclase (AC) through Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[4] GPER activation has also been linked to the mobilization of intracellular calcium.[5][6] The specific signaling cascade activated can be cell-type dependent.
Q3: Are there any known off-target effects of G-1?
A3: Yes, at higher concentrations, typically in the micromolar (1-10 µM) range, G-1 has been shown to have off-target effects that are independent of GPER. These effects include the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[7][8][9] These GPER-independent actions have been observed in various cell types, including vascular smooth muscle cells, cancer cell lines, and leukemia cell lines.[2][4][7][9] Therefore, for studies aiming to investigate GPER-specific effects, it is crucial to use G-1 at nanomolar concentrations.
Q4: What is a recommended concentration range for G-1 in long-term studies?
A4: Based on available literature, for long-term studies focusing on GPER-specific effects, it is recommended to use G-1 in the low to mid-nanomolar range (e.g., 1-100 nM). Concentrations in the micromolar range (≥1 µM) are more likely to induce off-target effects related to microtubule disruption and GPER-independent cytotoxicity.[3][7][9] However, the optimal concentration is highly cell-type dependent and should be empirically determined. We recommend performing a multi-day dose-response experiment to assess both GPER activation (e.g., by monitoring downstream signaling) and cytotoxicity (e.g., using an MTT or similar viability assay).
Q5: How stable is G-1 in cell culture medium?
A5: The stability of G-1 in cell culture medium over long-term experiments is a critical consideration. While specific stability data for G-1 in various media is not extensively published, it is a small molecule that may be susceptible to degradation at 37°C over several days. Factors such as media components, pH, and light exposure can influence its stability.[7] It is highly recommended to assess the stability of G-1 in your specific cell culture conditions using a method like HPLC-MS. For multi-day experiments, consider replenishing the medium with fresh G-1 every 24-48 hours to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Suggested Solution |
| Off-target effects | G-1 concentrations in the micromolar range (≥1 µM) can induce cytotoxicity through microtubule disruption, independent of GPER.[3][7][9] Reduce the G-1 concentration to the low nanomolar range (1-100 nM) and perform a dose-response curve to identify a non-toxic, effective concentration. |
| Solvent toxicity | The solvent used to dissolve G-1, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% and include a vehicle control (medium with the same DMSO concentration) in your experiments. |
| Compound degradation | G-1 may degrade over time in culture, and its degradation products could be cytotoxic. Assess the stability of G-1 in your media over the course of the experiment and consider more frequent media changes with fresh compound. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to G-1. Perform a thorough literature search for your specific cell line or a similar one. If data is unavailable, a pilot experiment with a broad range of concentrations is recommended. |
Issue 2: Inconsistent or no observable effect of G-1 treatment.
| Possible Cause | Suggested Solution |
| Suboptimal concentration | The concentration of G-1 may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. |
| Compound instability | G-1 may be degrading in the cell culture medium over the course of the experiment.[7] Assess the stability of G-1 using HPLC-MS and consider replenishing the medium with fresh G-1 every 24-48 hours. |
| Low GPER expression | The target cell line may have low or no expression of GPER. Verify GPER expression at both the mRNA (qRT-PCR) and protein (Western blot or immunofluorescence) levels. |
| Incorrect experimental endpoint | The chosen readout may not be sensitive to GPER activation in your cell line. Consider assessing multiple downstream signaling pathways (e.g., phosphorylation of ERK, Akt) at various time points. |
| Cell culture conditions | Factors such as cell density, serum concentration, and medium formulation can influence cellular responses. Standardize your cell culture conditions and ensure they are optimal for your cell line. |
Data Presentation
Table 1: Summary of G-1 Concentration Effects
| Concentration Range | Primary Effect | Mechanism | Key Considerations for Long-Term Studies |
| 1 - 100 nM | GPER-specific activation | Agonist for GPER, leading to downstream signaling (e.g., EGFR transactivation, PI3K/Akt, MAPK/ERK activation).[2][3] | Optimal range for studying GPER-specific functions. Minimal cytotoxicity expected, but should be verified for each cell line. |
| ≥ 1 µM | Off-target cytotoxicity | Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis, independent of GPER.[7][8][9] | Likely to confound results if the goal is to study GPER-specific effects. May be useful for studying G-1's potential as a microtubule-disrupting agent. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of G-1 over a multi-day period.
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well cell culture plates
-
G-1 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.
-
G-1 Treatment: Prepare serial dilutions of G-1 in complete medium. Remove the old medium and add 100 µL of the G-1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest G-1 concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours). For longer time points, consider replacing the medium with fresh G-1 every 48 hours.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Analysis of G-1 Stability in Cell Culture Medium by HPLC-MS
This protocol provides a general framework for assessing the stability of G-1 in cell culture medium.
Materials:
-
G-1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade water, acetonitrile (B52724), and formic acid
-
Internal standard (a stable, structurally similar compound if available)
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of G-1 in DMSO (e.g., 10 mM).
-
Spike the G-1 stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).
-
Aliquot the G-1-spiked medium into sterile tubes and incubate at 37°C in a CO2 incubator.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
-
Sample Processing:
-
To 100 µL of the medium sample, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.[7]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate G-1 from media components.
-
Mass Spectrometry: Use an appropriate mass spectrometer with settings optimized for G-1 detection.
-
-
Data Analysis:
-
Calculate the peak area of G-1 at each time point and normalize it to the peak area of the internal standard.
-
Determine the percentage of G-1 remaining at each time point relative to the 0-hour time point.
-
Mandatory Visualization
Caption: GPER Signaling Pathway Activated by G-1.
Caption: Workflow for Optimizing G-1 in Long-Term Studies.
Caption: Concentration-Dependent Effects of G-1.
References
- 1. The G protein-coupled estrogen receptor 1 (GPER-1) contributes to the proliferation and survival of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GPER in estrogen-dependent nitric oxide formation and vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Cell Migration and Cell Division Correlates with Distinct Effects of Microtubule Inhibiting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing G-1 degradation in cell culture media
Welcome to the technical support center for Compound G-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the degradation of Compound G-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Compound G-1 degradation in cell culture media?
A1: The degradation of Compound G-1 in aqueous solutions like cell culture media can be attributed to several factors. The most common causes are hydrolysis, oxidation, and enzymatic degradation. The rate of degradation is often influenced by the pH, temperature, and light exposure of the culture medium. Additionally, components of the media or secreted cellular products can also contribute to the breakdown of the compound.
Q2: I've observed a rapid color change in my media after adding Compound G-1. Is this related to degradation?
A2: A rapid color change, particularly a shift to yellow, often indicates a drop in the pH of your culture medium.[1] This acidification can be caused by high metabolic activity of the cells or bacterial contamination.[][3] Changes in pH can significantly impact the stability of Compound G-1.[4][5][6] It is crucial to monitor the pH of your culture and investigate the cause of the shift.
Q3: Can the type of cell culture medium used affect the stability of Compound G-1?
A3: Yes, different media formulations contain varying concentrations of components like salts, amino acids, and vitamins, which can influence the stability of Compound G-1. For example, some media components may act as catalysts for degradation reactions. It is recommended to test the stability of Compound G-1 in different base media to identify the most suitable formulation for your experiments.
Q4: How can I minimize the degradation of Compound G-1 during my experiments?
A4: To minimize degradation, it is recommended to prepare fresh stock solutions of Compound G-1 and add them to the culture medium immediately before use. If long-term experiments are necessary, consider replenishing the medium with freshly prepared Compound G-1 at regular intervals. Storing stock solutions at -20°C or -80°C and protecting them from light can also enhance stability.
Q5: Are there any visible signs of Compound G-1 degradation in the culture?
A5: Besides a potential color change in the medium, there may not be obvious visual cues of Compound G-1 degradation. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the intact compound over time.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results with Compound G-1
Symptoms:
-
High variability between replicate experiments.
-
Loss of expected biological activity of Compound G-1 over the course of the experiment.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Degradation of Compound G-1 after addition to media | Prepare fresh solutions of Compound G-1 for each experiment. Minimize the time between adding the compound to the media and starting the experiment. For longer experiments, consider partial media changes with fresh Compound G-1 at set time points. |
| pH instability of the culture medium | Monitor the pH of your cell culture regularly. Ensure your incubator's CO2 levels are stable. If the medium becomes acidic quickly, it may indicate excessive cell density or contamination.[1][] |
| Light-induced degradation | Protect media containing Compound G-1 from direct light exposure by using amber-colored tubes or wrapping containers in foil. |
| Interaction with media components | Test the stability of Compound G-1 in your specific cell culture medium over time without cells to assess chemical stability. Consider using a simpler, serum-free medium if possible to reduce potential interactions. |
Issue 2: Precipitate Formation After Adding Compound G-1
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after the addition of Compound G-1.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Low solubility of Compound G-1 | Check the solubility of Compound G-1 in your culture medium. You may need to use a lower concentration or dissolve the compound in a small amount of a biocompatible solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is not toxic to your cells. |
| Interaction with serum proteins | Some compounds can bind to proteins in fetal bovine serum (FBS), leading to precipitation. Try reducing the serum concentration or using a serum-free medium if your cell line allows. |
| pH-dependent precipitation | The solubility of Compound G-1 may be pH-dependent. Ensure the pH of your medium is within the optimal range for both cell health and compound solubility. |
Experimental Protocols
Protocol 1: Quantification of Compound G-1 in Cell Culture Media by HPLC
This protocol provides a general method to determine the concentration of Compound G-1 in your cell culture medium over time.
Methodology:
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL) of the cell culture supernatant.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add 200 µL of cold acetonitrile (B52724) to the 100 µL supernatant sample.
-
Centrifugation: Vortex the mixture and centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a clean HPLC vial.
-
HPLC Analysis: Inject the sample onto an appropriate HPLC column (e.g., C18) and use a suitable mobile phase gradient to separate Compound G-1 from its potential degradation products.
-
Quantification: Use a standard curve of known Compound G-1 concentrations to quantify the amount remaining at each time point.
Protocol 2: Assessing the Impact of pH on Compound G-1 Stability
This protocol helps determine the stability of Compound G-1 at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Incubation: Add a known concentration of Compound G-1 to each buffer.
-
Time Points: Incubate the solutions at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Quantification: Analyze the concentration of intact Compound G-1 in each sample using HPLC as described in Protocol 1.
-
Data Analysis: Plot the concentration of Compound G-1 versus time for each pH to determine the degradation rate.
Data Presentation
Table 1: Stability of Compound G-1 in Different Cell Culture Media at 37°C
| Time (hours) | Medium A (% Remaining) | Medium B (% Remaining) | Medium C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 4 | 95 | 88 | 98 |
| 8 | 88 | 75 | 95 |
| 12 | 82 | 65 | 91 |
| 24 | 70 | 45 | 85 |
Table 2: Effect of Temperature on Compound G-1 Degradation in Medium A (pH 7.4)
| Time (hours) | 4°C (% Remaining) | 25°C (% Remaining) | 37°C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 99 | 92 | 70 |
| 48 | 98 | 85 | 55 |
| 72 | 97 | 78 | 40 |
Visualizations
Caption: Potential degradation pathways of Compound G-1.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: GPER Expression Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in confirming G-protein coupled estrogen receptor (GPER) expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm GPER expression in a cell line?
A1: The most common methods to confirm GPER expression at the protein and mRNA levels are Western blotting, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Immunocytochemistry (ICC)/Immunofluorescence (IF), and Flow Cytometry.[1][2][3][4]
Q2: My Western blot for GPER shows multiple bands. What does this mean?
A2: Multiple bands for GPER on a Western blot can be due to several factors. GPER can exist in different glycosylated forms and as a degraded form, which can result in bands at approximately 35, 40, and 55-70 kDa.[5] It is also possible that you are observing non-specific binding of the antibody.[6] To troubleshoot, ensure you are using a validated antibody and consider running a positive and negative control.
Q3: I am not detecting a GPER signal in my Western blot. What should I do?
A3: A weak or absent signal can be due to low GPER expression in your cell line, insufficient protein loading, or issues with the antibodies.[6][7] Try increasing the amount of protein loaded, using a more concentrated primary antibody solution, or extending the incubation time.[7] It is also crucial to use a cell line known to express GPER as a positive control. Some studies have shown high GPER expression in HCCLM3 and SMMC-7721 cells, which could serve as potential positive controls.[1]
Q4: What is the subcellular localization of GPER?
A4: GPER has been reported to be localized to both the cell membrane and intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus.[8] Its localization can be visualized using immunocytochemistry.[1]
Q5: How can I be sure my anti-GPER antibody is specific?
A5: Antibody specificity is critical for accurate results. To validate your antibody, you can perform a Western blot on lysates from cells with known GPER expression (positive control) and cells where GPER has been knocked down using siRNA (negative control).[5] A specific antibody should show a band at the correct molecular weight in the positive control and a significantly reduced or absent band in the knockdown cells.[5] Some manufacturers also provide data on antibody specificity, including cross-reactivity with other proteins.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | Low GPER expression in the cell line. | Use a positive control cell line known to express GPER.[1] Increase the amount of protein loaded onto the gel.[7][9] |
| Insufficient primary or secondary antibody. | Increase the antibody concentration or incubation time.[7] | |
| Poor antibody quality. | Ensure the antibody is validated for Western blotting and stored correctly.[7] | |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining.[9][10] | |
| High Background | Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[7][9] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[9][11] | |
| Inadequate washing. | Increase the number and duration of wash steps.[6][9] | |
| Multiple Bands | Protein glycosylation or degradation. | GPER can have multiple post-translational modifications.[5] Compare your results with published data for your cell line. |
| Non-specific antibody binding. | Use a more specific antibody. Perform a peptide block experiment to confirm specificity.[5] | |
| Sample degradation. | Use fresh samples and add protease inhibitors to your lysis buffer.[10] | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or on ice.[6][10] |
RT-qPCR
| Problem | Possible Cause | Suggested Solution |
| No Amplification | Poor RNA quality or quantity. | Assess RNA integrity and concentration before cDNA synthesis. |
| Inefficient reverse transcription. | Optimize the reverse transcription protocol and use high-quality reagents.[12] | |
| Primer issues. | Validate primer efficiency and specificity. Ensure primers are designed to span an exon-exon junction to avoid genomic DNA amplification. | |
| High Ct Values | Low GPER expression. | Increase the amount of cDNA used in the reaction. |
| Inefficient PCR reaction. | Optimize the qPCR protocol, including annealing temperature and extension time.[12] | |
| Non-specific Amplification | Primer dimers or non-specific primer binding. | Perform a melt curve analysis to check for a single peak. Optimize primer concentration and annealing temperature. |
Experimental Protocols
Western Blotting Protocol for GPER Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.[13]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[13]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a validated anti-GPER primary antibody overnight at 4°C.[13] Dilution should be optimized as per the manufacturer's instructions.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.[13]
-
RT-qPCR Protocol for GPER mRNA Expression
-
RNA Extraction:
-
Extract total RNA from the cell line using a commercial kit.
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, GPER-specific primers, and the synthesized cDNA.[3][12]
-
Use a housekeeping gene (e.g., GAPDH) for normalization.[3]
-
GPER Forward Primer Example: 5′- CCT GGA CGA GCA GTA TTA CGA TAT C-3′[3]
-
GPER Reverse Primer Example: 5′- TGC TGT ACA TGT TGA TCT G-3′[3]
-
-
Data Analysis:
-
Calculate the relative expression of GPER mRNA using the ΔΔCt method.
-
Visualizations
GPER Signaling Pathways
GPER activation can trigger multiple downstream signaling cascades.[14][15] Key pathways include the transactivation of the Epidermal Growth Factor Receptor (EGFR) leading to the activation of the ERK and PI3K/AKT pathways, as well as the stimulation of adenylyl cyclase (AC) and subsequent protein kinase A (PKA) activation.[14][15][16]
Caption: Simplified GPER signaling pathways.
Experimental Workflow for GPER Expression Confirmation
This workflow outlines the sequential steps to confirm GPER expression at both the mRNA and protein levels in a cell line.
References
- 1. Frontiers | GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of G Protein-Coupled Oestrogen Receptor Expression in Normal and Neoplastic Human Tissues Using a Novel Rabbit Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression and Role of the G Protein-Coupled Estrogen Receptor (GPR30/GPER) in the Development and Immune Response in Female Reproductive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating GPER-Independent Effects of G-1 with G-36
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the GPER antagonist, G-36, to investigate the GPER-independent effects of the GPER agonist, G-1.
Frequently Asked Questions (FAQs)
Q1: What is G-1 and what are its primary functions?
A1: G-1 is a selective, non-steroidal agonist for the G protein-coupled estrogen receptor (GPER).[1] It was developed to specifically activate GPER without binding to the classical nuclear estrogen receptors (ERα and ERβ).[2][3] Its activation of GPER can trigger various cellular signaling pathways, influencing processes like cell proliferation and calcium mobilization.[4][5]
Q2: What is G-36 and how does it work?
A2: G-36 is a selective, cell-permeable antagonist for GPER.[6] It functions by blocking the binding of agonists like 17β-estradiol or G-1 to GPER, thereby inhibiting the downstream signaling pathways initiated by GPER activation, such as PI3K and ERK1/2 activation.[6][7][8] G-36 was designed to have improved selectivity for GPER over ERα and ERβ compared to its predecessor, G15.[8]
Q3: What are "GPER-independent" effects of G-1?
A3: GPER-independent effects are cellular responses induced by G-1 that are not mediated by the GPER receptor. Studies have shown that G-1 can influence cellular processes even in cells that lack GPER or when GPER is blocked by an antagonist like G-36 or G15.[4][9] These "off-target" effects suggest that G-1 can interact with other cellular targets.[3]
Q4: Why is it critical to differentiate between GPER-dependent and GPER-independent effects of G-1?
Q5: Can G-36 block all cellular effects of G-1?
A5: No. G-36 is effective at blocking GPER-mediated effects of G-1, such as the activation of certain signaling pathways like PI3K and ERK.[6][10] However, it will not block effects that G-1 induces through other, GPER-independent mechanisms. For example, G-1 has been shown to suppress cell proliferation and induce apoptosis in some cancer cell lines in a manner that is not preventable by GPER antagonists.[4][9]
Q6: What are some known GPER-independent mechanisms of G-1?
A6: Research has identified several GPER-independent mechanisms of G-1, which appear to be cell-type specific. These include:
-
Induction of ROS: G-1 can increase the production of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis through pathways involving Egr-1 and BAX.[9]
-
Microtubule Disruption: G-1 has been reported to disrupt the microtubule structure within cells, a mechanism independent of GPER.[3]
-
Sustained ERK Activation: In some contexts, G-1 can cause long-term, sustained activation of ERK, leading to cell cycle arrest, in a GPER-independent fashion.[9]
Troubleshooting Guide
Problem: I'm treating my cells with G-36, but it's not blocking the effects of G-1.
-
Possible Cause 1: The observed G-1 effect is GPER-independent.
-
Explanation: Your experimental system may be exhibiting a known or novel GPER-independent effect of G-1. G-1 has been shown to suppress proliferation and induce apoptosis in various cancer cells, such as ovarian and breast cancer cell lines, independently of GPER.[4]
-
Solution: The primary role of G-36 in your experiment is to confirm this. If G-36, at an effective concentration, fails to block the G-1 effect, your results strongly suggest a GPER-independent mechanism. Consider investigating other potential pathways, such as ROS production or microtubule disruption.[3][9]
-
-
Possible Cause 2: Suboptimal concentration of G-36 or G-1.
-
Explanation: The relative concentrations of the agonist (G-1) and antagonist (G-36) are critical. Insufficient G-36 may not be able to effectively compete with G-1 at the GPER receptor.
-
Solution: Ensure you are using an appropriate concentration range. G-36 is typically effective at inhibiting GPER-mediated signaling at concentrations of 1-10 µM.[6] Perform a dose-response experiment for both G-1 and G-36 to determine the optimal concentrations for your specific cell line and endpoint.
-
-
Possible Cause 3: Compound integrity and experimental conditions.
-
Explanation: The stability of the compounds and specific experimental conditions can influence the outcome.
-
Solution:
-
Solubility: Ensure both G-1 and G-36 are fully dissolved. They are commonly dissolved in DMSO.
-
Storage: Store stock solutions properly, typically at -20°C or -80°C, to prevent degradation.[6]
-
Pre-incubation: Pre-incubating the cells with G-36 for a period (e.g., 15-30 minutes) before adding G-1 can enhance its blocking efficacy.[6]
-
-
Problem: I'm observing unexpected or contradictory results.
-
Possible Cause: Off-target effects of G-36.
-
Explanation: While G-36 is highly selective for GPER, very high concentrations might lead to off-target effects. It was specifically developed to have less activity at ERα and ERβ compared to the earlier antagonist G15.[8]
-
Solution: Include a "G-36 only" control in your experiments to identify any effects of the antagonist alone. If effects are observed, consider lowering the concentration of G-36 to the lowest effective dose determined from your dose-response studies.
-
Quantitative Data
Table 1: Properties and Effective Concentrations of G-1 and G-36
| Compound | Molecular Weight | Primary Action | Target | Typical In Vitro Concentration | IC50 | Solubility |
| G-1 | 325.4 g/mol | Agonist | GPER | 1 µM | N/A | DMSO |
| G-36 | 412.33 g/mol | Antagonist | GPER | 1 µM - 10 µM | 112 nM (vs. E2 for Ca2+ mobilization); 165 nM (vs. G-1)[2][7] | Up to 100 mM in DMSO |
Table 2: Summary of GPER-Dependent vs. GPER-Independent G-1 Effects
| Cellular Effect | GPER-Dependent? | Blocked by G-36? | Cell Types | References |
| ERK Activation (Rapid) | Yes | Yes | SKBr3 breast cancer cells | [6][8] |
| PI3K Activation | Yes | Yes | SKBR-3, MCF7 cells | [4] |
| Calcium Mobilization | Yes | Yes | Various | [6][7] |
| Suppression of Proliferation | No | No | KGN (ovarian), MDA-MB-231 (breast), H295R (adrenocortical) | [4][9] |
| Induction of Apoptosis | No | No | KGN (ovarian), H295R (adrenocortical) | [4][9] |
| ROS Production | No | No | H295R adrenocortical cancer cells | [9] |
Experimental Protocols
Protocol 1: General Procedure for Investigating GPER-Independent Effects in Cell Culture
-
Cell Seeding: Plate cells at the desired density in appropriate culture plates and allow them to adhere overnight.
-
Starvation (Optional): Depending on the assay, you may need to serum-starve the cells for several hours to reduce basal signaling activity.
-
Antagonist Pre-treatment: Prepare working solutions of G-36. Pre-treat the designated wells with G-36 (e.g., 1 µM) for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Agonist Treatment: Add G-1 (e.g., 1 µM) to the appropriate wells. Also include a "G-1 only" control and a "G-36 only" control.
-
Incubation: Incubate the cells for the desired time period, which can range from minutes for rapid signaling events (e.g., ERK phosphorylation) to 24-72 hours for proliferation or apoptosis assays.
-
Endpoint Analysis: Harvest cells and perform the downstream analysis (e.g., Western blot, cell viability assay, flow cytometry).
Protocol 2: Western Blot for G-1 Induced ERK Activation
This protocol is adapted from methods described for SKBr3 cells.[6][8]
-
Cell Culture: Culture SKBr3 cells (which express GPER but not ERα/β) to 70-80% confluency.
-
Starvation: Serum-starve the cells for at least 4 hours.
-
Treatment:
-
Vehicle Control (DMSO)
-
G-1 (1 µM) for 15 minutes.
-
G-36 (1 µM) for 15 minutes.
-
Pre-treat with G-36 (1 µM) for 15 minutes, followed by G-1 (1 µM) for an additional 15 minutes.
-
Positive Control: EGF (Epidermal Growth Factor) to confirm the pathway can be activated independently of GPER.
-
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (pERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Visualizations
Caption: GPER-dependent signaling pathway initiated by G-1 and blocked by G-36.
Caption: Known GPER-independent effects of G-1 leading to apoptosis.
Caption: Experimental workflow to determine if a G-1 effect is GPER-dependent.
Caption: Troubleshooting logic for when G-36 fails to inhibit a G-1 induced effect.
References
- 1. G-36 | Estrogen (GPER) Receptors | Tocris Bioscience [tocris.com]
- 2. G36 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 3. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 4. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPER antagonist G36 | GPER antagonist | Probechem Biochemicals [probechem.com]
- 8. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPER-independent inhibition of adrenocortical cancer growth by G-1 involves ROS/Egr-1/BAX pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-36 | CAS:1392487-51-2 | Selective GPER antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Interpreting Unexpected Results with G-1 Agonist
Welcome to the technical support center for researchers utilizing the G-1 agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes. All content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected cellular effects of the G-1 agonist?
A1: G-1 is a selective agonist for the G-protein coupled estrogen receptor (GPER). Its activation is expected to trigger rapid, non-genomic signaling cascades. Key expected outcomes in various cell types include:
-
Activation of Signaling Pathways: Stimulation of pathways such as ERK1/2, PI3K/Akt, and mobilization of intracellular calcium.[1][2]
-
Cell Proliferation/Inhibition: Depending on the cell type, G-1 can either promote or inhibit cell proliferation.[3][4] For instance, it has been shown to inhibit the proliferation of some breast cancer cell lines.[3][5]
-
Apoptosis Induction: In certain cancer cells, G-1 can induce apoptosis, or programmed cell death.[3][4]
-
Vasodilation: In vascular smooth muscle cells, G-1 can induce vasodilation.[6]
Q2: My results with G-1 are the opposite of what I expected (e.g., increased proliferation instead of inhibition). What could be the cause?
A2: This is a common issue and can be attributed to several factors:
-
Cell-Type Specificity: The effects of G-1 are highly dependent on the cell type and its specific GPER expression levels and downstream signaling machinery.[4][7] A response in one cell line may not be representative of another.
-
Biphasic Response: G-1 can exhibit biphasic effects, where low and high concentrations produce opposite outcomes. It is crucial to perform a dose-response curve to identify the optimal concentration for your experimental system.
-
Off-Target Effects: At higher concentrations, G-1 may have off-target effects that are independent of GPER activation.[4][8][9] These can lead to unexpected cellular responses.
-
Experimental Conditions: Factors such as cell confluence, serum concentration in the media, and duration of treatment can all influence the cellular response to G-1.
Q3: I am not observing any effect of G-1 in my experiments. What should I check?
A3: A lack of response to G-1 could be due to several reasons:
-
GPER Expression: Confirm that your cell line expresses GPER at sufficient levels. You can verify this by Western blot, qPCR, or immunofluorescence.
-
G-1 Agonist Integrity: Ensure the G-1 compound has been stored correctly (typically at -20°C) and has not degraded.[10] Prepare fresh stock solutions in DMSO as it is insoluble in water and ethanol.[10]
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by G-1. Consider using a more sensitive readout or a different assay altogether.
-
Incorrect Concentration: You may be using a concentration of G-1 that is too low to elicit a response. A thorough dose-response experiment is recommended.
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with the G-1 agonist.
Issue 1: Unexpected Cell Death or Cytotoxicity
You observe significant cell death or a reduction in cell viability that is not consistent with the expected anti-proliferative effects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | High concentrations of G-1 can induce cytotoxicity through GPER-independent mechanisms, such as disruption of microtubule structure.[9] Solution: Perform a dose-response experiment to determine the EC50 for the desired effect and the threshold for cytotoxicity. Use the lowest effective concentration. To confirm GPER-independence, use a GPER antagonist (like G-36) to see if the cytotoxic effect is blocked.[4] |
| Induction of ER Stress | G-1 has been shown to induce endoplasmic reticulum (ER) stress, leading to cell death in some cell lines.[3] Solution: Investigate markers of ER stress (e.g., CHOP, p-PERK, p-IRE1α) via Western blot to determine if this pathway is activated in your system. |
| Apoptosis Induction | While sometimes an expected outcome, the level of apoptosis may be higher than anticipated. Solution: Characterize the apoptotic pathway using assays for caspase activation (caspase-3, -9) and PARP cleavage.[3] |
Issue 2: Inconsistent or Irreproducible Signaling Results (e.g., p-ERK levels)
You are observing high variability in the phosphorylation of downstream signaling molecules like ERK between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Transient Signaling | GPER-mediated signaling can be rapid and transient.[11] The peak activation of ERK, for example, can occur within minutes of G-1 stimulation and return to baseline shortly after. Solution: Perform a time-course experiment (e.g., 0, 5, 10, 15, 30, 60 minutes) to identify the optimal time point for observing the peak phosphorylation of your target protein. |
| Cell Synchronization | Asynchronous cell populations can lead to variability in signaling responses. Solution: Serum-starve your cells for 4-6 hours before G-1 treatment to reduce basal signaling and synchronize the cells in the G0/G1 phase of the cell cycle.[2] |
| Experimental Technique | Inconsistent cell lysis, protein quantification, or Western blot transfer can all contribute to variability. Solution: Standardize your protocols for cell lysis, protein concentration measurement (e.g., BCA assay), and Western blotting to ensure consistency across experiments. |
Experimental Protocols
Protocol 1: Western Blot for ERK1/2 Phosphorylation
This protocol details the steps to assess the activation of the ERK1/2 signaling pathway in response to G-1.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[2]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Develop the blot using a chemiluminescent substrate and image the signal.[2]
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPER activation by G-1.
-
Cell Preparation:
-
Seed cells expressing GPER in a black-walled, clear-bottom 96-well plate.
-
Allow cells to attach and grow to the desired confluency.
-
-
Dye Loading:
-
Measurement of Calcium Flux:
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the G-1 concentration to determine the EC50 value.[12]
-
Visualizations
Signaling Pathways
Caption: GPER signaling pathways activated by G-1 agonist.
Experimental Workflow
Caption: General experimental workflow for studying G-1 agonist effects.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected G-1 agonist results.
References
- 1. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. The G protein–coupled estrogen receptor agonist, G‐1, attenuates BK channel activation in cerebral arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage [frontiersin.org]
- 10. gtp-solution.com [gtp-solution.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of G-1 and Estradiol on GPER Function
A Guide for Researchers in Cellular Biology and Drug Development
This guide provides an objective comparison of the effects of the endogenous hormone 17β-estradiol and the selective synthetic agonist G-1 on the G protein-coupled estrogen receptor (GPER). The following sections detail their binding affinities, downstream signaling pathways, and resultant cellular effects, supported by experimental data and protocols to aid in research design and interpretation.
Introduction to GPER Ligands
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.[1][2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily localized to the endoplasmic reticulum and plasma membrane.[1][2] Its activation triggers a cascade of intracellular signaling events influencing a wide range of physiological and pathological processes.
-
17β-Estradiol (E2): The primary and most potent endogenous estrogen. Estradiol (B170435) is a non-selective ligand, binding with high affinity to ERα and ERβ in addition to GPER.[3][4]
-
G-1: A non-steroidal, synthetic compound developed as a highly selective GPER agonist.[5] It exhibits high affinity for GPER but does not bind to ERα or ERβ, making it an invaluable tool for isolating and studying GPER-specific functions.[2][6][7]
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. Both estradiol and G-1 bind to GPER with high affinity, in the low nanomolar range. However, their selectivity profiles are starkly different.
| Ligand | Receptor | Binding Affinity (Ki / Kd) | Selectivity Notes |
| G-1 | GPER | ~10-11 nM[2][6][7] | Highly selective for GPER. No significant binding to ERα or ERβ at concentrations up to 10 µM.[2][6][7] |
| 17β-Estradiol | GPER | ~2.3-6 nM[3][6] | Non-selective. Also binds with high affinity to classical nuclear receptors ERα and ERβ.[3] |
GPER Signaling Pathways: G-1 vs. Estradiol
Activation of GPER by either G-1 or estradiol initiates rapid intracellular signaling cascades. The primary pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates downstream mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways. GPER activation can also lead to increased cyclic AMP (cAMP) production and intracellular calcium mobilization.[2][8][9][10] Both G-1 and estradiol have been shown to trigger these events, often leading to similar downstream effects.[4][11]
A key signaling event is the rapid phosphorylation of ERK1/2. Studies in various cell types, including rat Sertoli cells, have demonstrated that both G-1 and estradiol can induce this phosphorylation, indicating a shared mechanism of action at the post-receptor level.[4]
References
- 1. GPER - Wikipedia [en.wikipedia.org]
- 2. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. e-century.us [e-century.us]
- 6. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of G protein-coupled estrogen receptor 1 (GPER-1) decreases fluid intake in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Confirming G-1 Specificity: A Comparative Guide to GPER Knockdown
For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. G-1, a non-steroidal agonist, has emerged as a key pharmacological tool for these investigations due to its high affinity for GPER with negligible interaction with classical estrogen receptors (ERα and ERβ).[1][2] However, ensuring that the observed cellular effects of G-1 are exclusively mediated through GPER is a critical validation step. This guide provides a comprehensive comparison of experimental approaches, focusing on GPER knockdown as a primary method to confirm G-1's specificity, supported by experimental data and detailed methodologies.
The Principle: Validating On-Target Effects
The fundamental principle behind using GPER knockdown to validate G-1 specificity is straightforward: if G-1's biological activity is dependent on GPER, then the removal of GPER from the cellular system should abolish or significantly diminish the effects of G-1. This approach provides strong evidence that G-1 is acting "on-target." Conversely, if the effects of G-1 persist after GPER has been knocked down, it suggests potential "off-target" activity, independent of GPER.[3]
Logical Framework for Specificity Confirmation
Caption: Logical flow demonstrating how GPER knockdown interrupts the G-1 signaling cascade to validate specificity.
Experimental Protocols
Accurate validation relies on robust and well-defined experimental protocols. Below are detailed methodologies for GPER knockdown and subsequent functional assays to assess G-1 specificity.
GPER Knockdown using siRNA
This protocol describes the transient silencing of the GPER1 gene using small interfering RNA (siRNA).
Objective: To significantly reduce GPER protein expression in a target cell line.
Materials:
-
GPER-specific siRNA and non-targeting (scramble) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX, METAFECTENE)[3]
-
Opti-MEM™ Reduced Serum Medium
-
Complete culture medium
-
6-well plates
-
Reagents for Western Blotting or RT-qPCR
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 20-50 pmol of siRNA (either GPER-specific or non-targeting control) into 100 µL of Opti-MEM™. Mix gently.
-
In a separate tube, dilute 5-10 µL of transfection reagent into 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells in 1.8 mL of fresh, antibiotic-free complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal time should be determined empirically for the specific cell line.
-
Verification of Knockdown: Harvest the cells to assess GPER expression.
-
Western Blot: Lyse a portion of the cells and perform Western blotting using a validated GPER antibody to confirm protein level reduction compared to the non-targeting control.[3][6]
-
RT-qPCR: Isolate RNA from another portion of the cells and perform reverse transcription quantitative PCR to confirm the reduction in GPER1 mRNA levels.[6][7]
-
Functional Assays Post-Knockdown
After confirming successful GPER knockdown, the cells are treated with G-1 to measure its effects.
Objective: To compare the cellular response to G-1 in GPER-proficient (control siRNA) versus GPER-deficient (GPER siRNA) cells.
Procedure:
-
Treatment: Following the 48-72 hour knockdown incubation, treat both control and GPER-knockdown cells with G-1 at a predetermined effective concentration (e.g., 100 nM - 1 µM) or with a vehicle control (e.g., DMSO).[8][9]
-
Incubation: Incubate for a period relevant to the assay being performed (e.g., 15 minutes for rapid signaling, 24-72 hours for proliferation).[8][10]
-
Downstream Analysis: Perform assays to quantify the effects of G-1. Common assays include:
-
Cell Proliferation/Viability Assays (e.g., MTT, Resazurin): To assess G-1's effect on cell growth.[3][11][12]
-
Signaling Pathway Activation (Western Blot): To measure the phosphorylation of downstream kinases like ERK1/2 or Akt.[4][10]
-
Calcium Mobilization Assays: To measure GPER-mediated rapid intracellular calcium release.[4][10]
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To determine if G-1 induces programmed cell death.[5][13]
-
Data Presentation: Comparing G-1 Effects
Summarizing quantitative data is essential for a clear comparison. The following table illustrates expected results from experiments designed to confirm G-1 specificity.
| Assay | Cell Line | Condition | Vehicle Control | G-1 (1 µM) | Conclusion |
| Cell Viability (% of Control) | SKBr3 (GPER+/ER-) | Control siRNA | 100% | 75% (Inhibition) | G-1 inhibits proliferation. |
| SKBr3 (GPER+/ER-) | GPER siRNA | 100% | 98% (No Effect) | Effect is GPER-dependent. | |
| p-ERK1/2 Levels (Fold Change) | H9C2 Cardiomyocytes | Control Knockout | 1.0 | 3.5 | G-1 activates ERK signaling. |
| H9C2 Cardiomyocytes | GPER Knockout | 1.0 | 1.1 | Effect is GPER-dependent. [13] | |
| Intracellular Ca2+ (RFU) | SKBr3 | Control siRNA | 50 | 250 | G-1 induces calcium flux. |
| SKBr3 | GPER siRNA | 50 | 55 | Effect is GPER-dependent. [4] | |
| Apoptosis (% Annexin V+) | KGN Ovarian Cells | Control siRNA | 5% | 25% | G-1 induces apoptosis. |
| KGN Ovarian Cells | GPER siRNA | 6% | 24% | Effect is GPER-independent. [3] |
Note: The data in this table is illustrative. The KGN cell example highlights a published finding where G-1's apoptotic effect was found to be independent of GPER, underscoring the importance of this validation.[3]
Alternative and Complementary Approaches
While GPER knockdown is a powerful tool, other methods can be used to corroborate findings.
| Method | Principle | Advantages | Disadvantages |
| GPER Knockdown (siRNA/shRNA) | Reduces GPER expression, removing the target for G-1. | Rapid, cost-effective, applicable to many cell lines. | Knockdown is transient and may be incomplete; potential off-target effects of siRNA. |
| Pharmacological Inhibition | A selective GPER antagonist (e.g., G36) is used to block G-1 from binding to GPER.[14][15] | Easy to implement, provides temporal control. | Antagonist must be highly selective; potential for incomplete blockade. |
| Genetic Knockout (CRISPR/KO Models) | The GPER1 gene is permanently deleted from the cell line or animal model. | "Gold standard" providing complete and permanent target removal.[16] | Time-consuming, technically challenging, may not be feasible for all systems. |
Experimental Workflow using a GPER Antagonist
Caption: Use of a selective antagonist like G36 to block the GPER binding site and prevent G-1-mediated signaling.
GPER Signaling Pathways Activated by G-1
Understanding the downstream pathways activated by G-1 provides a roadmap for selecting appropriate functional assays. Upon G-1 binding, GPER can initiate multiple rapid, non-genomic signaling cascades.
Caption: Key signaling cascades initiated by G-1 binding to GPER.[17][18][19]
Conclusion
The data presented in this guide establish GPER knockdown as a robust and essential method for validating the on-target specificity of the GPER agonist G-1. By demonstrating a loss of G-1-induced activity following the reduction of GPER expression, researchers can confidently attribute their findings to GPER-mediated signaling. This validation is critical for the accurate interpretation of experimental results and for the continued development of GPER-targeted therapeutics. For the highest level of confidence, these knockdown studies can be complemented with pharmacological inhibition or, where feasible, the use of genetic knockout models.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer cells in a GPER-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a GPER/GPR30 Antagonist with Improved Estrogen Receptor Counterselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of G Protein-coupled Estrogen Receptor 1 (GPER1) Enhances Tumor-supportive Properties in Cervical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of G Protein-coupled Estrogen Receptor 1 (GPER1) Enhances the Anti-invasive Efficacy of Selective ERβ Agonists | Anticancer Research [ar.iiarjournals.org]
- 13. Activation of novel estrogen receptor GPER results in inhibition of cardiocyte apoptosis and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GPER antagonist G36 | GPER antagonist | Probechem Biochemicals [probechem.com]
- 16. What have we learned about GPER function in physiology and disease from knockout mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
G-1 vs. G-15: A Comparative Guide for GPER-Targeted Competitive Binding Assays
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the function of the G protein-coupled estrogen receptor (GPER). This guide provides a direct comparison of G-1, a GPER agonist, and G-15, a GPER antagonist, in the context of competitive binding assays. It includes a summary of their binding affinities, a detailed experimental protocol for performing such assays, and visualizations of the competitive binding workflow and the GPER signaling pathway.
Data Presentation: Quantitative Comparison of Binding Affinities
The selectivity of G-1 and G-15 for GPER over the classical nuclear estrogen receptors (ERα and ERβ) is a key attribute for their use in targeted studies. The following table summarizes their binding affinities, presented as the inhibitor constant (Ki), which indicates the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
| Compound | Receptor | Binding Affinity (Ki) | Compound Type | Selectivity Profile |
| G-1 | GPER | ~11 nM[1][2] | Agonist | Highly selective for GPER. Displays no significant binding to ERα or ERβ at concentrations up to 10 µM.[1][3] |
| ERα | >10,000 nM | - | ||
| ERβ | >10,000 nM | - | ||
| G-15 | GPER | ~20 nM[4][5] | Antagonist | Highly selective for GPER.[4][5] Displays no affinity for ERα and ERβ at concentrations up to 10 µM.[4][5] |
| ERα | >10,000 nM[4][5] | - | ||
| ERβ | >10,000 nM[4][5] | - |
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the binding affinities of G-1 and G-15 for GPER.
Experimental Protocols: Detailed Methodologies
This section provides a detailed protocol for a competitive radioligand binding assay to assess the binding of G-1 and G-15 to GPER. This protocol is synthesized from established methodologies for GPCR binding assays.
Objective: To determine the inhibitory constant (Ki) of unlabeled G-1 and G-15 for the G protein-coupled estrogen receptor (GPER) by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line endogenously or recombinantly expressing GPER (e.g., SKBR3 cells, or HEK293 cells transfected with GPER).
-
Radioligand: [³H]17β-estradiol ([³H]-E2), a commonly used radioligand for estrogen receptors.
-
Competitors: G-1 (agonist) and G-15 (antagonist).
-
Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for counting tritium.
-
Apparatus: Glass fiber filters, vacuum filtration manifold, scintillation vials, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture GPER-expressing cells to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., hypotonic Tris-HCl with protease inhibitors) and incubate on ice.
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C until use.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the competitor compounds (G-1 and G-15) in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a series of assay tubes, combine the following on ice:
-
Total Binding: Assay buffer, a fixed concentration of [³H]-E2 (typically at or below its Kd, e.g., 0.5-1.0 nM), and the GPER-containing membrane preparation (e.g., 50-100 µg of protein).
-
Competitor Binding: Assay buffer, the fixed concentration of [³H]-E2, the membrane preparation, and varying concentrations of the competitor (G-1 or G-15).
-
Non-specific Binding (NSB): Assay buffer, the fixed concentration of [³H]-E2, the membrane preparation, and a high concentration of a non-radiolabeled ligand (e.g., 100-fold excess of unlabeled 17β-estradiol) to saturate all specific binding sites.
-
-
Incubate all tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 2-18 hours). The optimal time should be determined in preliminary kinetic experiments.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor.
-
Fit the resulting sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
GPER Signaling Pathway
Upon activation by an agonist like G-1, GPER initiates a cascade of intracellular signaling events that are distinct from the genomic pathways of nuclear estrogen receptors. These rapid, non-genomic signals can influence a variety of cellular processes. The following diagram outlines the key signaling pathways activated by GPER.
This guide provides the foundational information required for designing and interpreting competitive binding assays targeting GPER. The high selectivity of both G-1 and G-15 makes them invaluable tools for distinguishing GPER-mediated effects from those of classical estrogen receptors, thereby advancing research in areas such as cancer biology, neurobiology, and cardiovascular physiology.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Production of recombinant human G protein-coupled estrogen receptor (GPER) and establishment of a ligand binding assay using graphene quantum dots (GQDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of recombinant human G protein-coupled estrogen receptor (GPER) and establishment of a ligand binding assay using graphene quantum dots (GQDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to G-1 and Other GPER Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G protein-coupled estrogen receptor (GPER) agonist G-1 with other alternatives, supported by experimental data. This document details the signaling pathways, experimental methodologies, and quantitative performance of these compounds to aid in the selection and application of GPER agonists in research and development.
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its distinct localization and signaling cascades compared to the classical nuclear estrogen receptors (ERα and ERβ) have made it an attractive therapeutic target for a range of diseases, including cancer, cardiovascular conditions, and metabolic disorders. The development of selective GPER agonists has been instrumental in elucidating its physiological and pathological roles. This guide focuses on a comparative analysis of the prototypical GPER agonist, G-1, and other notable GPER--activating compounds.
Comparative Analysis of GPER Agonists: Performance Data
The selection of an appropriate GPER agonist is contingent on its specific binding affinity (Ki), functional potency (EC50), and selectivity. Below is a summary of quantitative data for G-1 and other compounds known to activate GPER. It is important to note that these values can vary depending on the experimental system and conditions.
| Compound | Type | Receptor Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity Notes |
| G-1 | Selective GPER Agonist | ~11 nM[1] | ~2 nM (Calcium Mobilization)[1] | High selectivity over ERα and ERβ (Ki > 10,000 nM)[1]. Some off-target effects on microtubules have been reported at higher concentrations[2][3]. |
| GPER-L1 | Selective GPER Agonist | ~100 nM[4] | Induces proliferation at nM concentrations[5] | Selective for GPER over classical ERs[5]. |
| GPER-L2 | Selective GPER Agonist | ~100 nM[4] | Induces proliferation at nM concentrations[5] | Selective for GPER over classical ERs[5]. |
| SAGZ5 | Selective GPER Agonist | Not explicitly stated, but activates adenylate cyclase with EC50 similar to G-1[6] | Activates cAMP formation with EC50 similar to G-1[6] | Identified through virtual screening as a GPER agonist[6]. |
| LNS8801 | Selective GPER Agonist | Low nanomolar binding affinity[7] | Potent anticancer activity in vivo[7] | Enantiomerically pure form of G-1 currently in clinical trials[7]. |
| Tamoxifen (B1202) | SERM / Non-selective GPER Agonist | Binds to GPER[8] | Activates GPER signaling pathways[8] | Also an antagonist of nuclear ERs, making it a useful tool to study crosstalk between receptor pathways[8]. |
| Genistein | Phytoestrogen / Non-selective GPER Agonist | Binds to GPER[7] | EC50 of ~10 nM for migration in glial cells[7] | Binds to both GPER and classical ERs, with varying estrogenic or anti-estrogenic effects depending on the cellular context[7]. |
| 17β-Estradiol (E2) | Endogenous Estrogen | ~3-6 nM[6] | Activates multiple signaling pathways | The natural ligand for all estrogen receptors, thus not selective for GPER. |
Signaling Pathways Activated by GPER Agonists
Activation of GPER by agonists such as G-1 initiates a complex network of rapid, non-genomic signaling cascades. These pathways are primarily initiated at the cell membrane or endoplasmic reticulum and can lead to downstream effects on gene expression and cellular function.
A primary mechanism involves the activation of heterotrimeric G proteins. GPER can couple to Gs to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels, or to Gi to inhibit AC. Increased cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate transcription factors like CREB.
Another major pathway involves Gβγ subunit-mediated activation of Src, a non-receptor tyrosine kinase. This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through matrix metalloproteinase (MMP)-mediated release of heparin-bound EGF (HB-EGF). Activated EGFR then triggers downstream cascades, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.
GPER activation can also lead to a rapid increase in intracellular calcium ([Ca2+]i) mobilization from the endoplasmic reticulum, which can modulate the activity of various calcium-dependent enzymes and signaling proteins.
Visualizing GPER Signaling
The following diagrams illustrate the key signaling pathways initiated by GPER agonists.
Caption: GPER-Gs-cAMP-PKA Signaling Pathway.
Caption: GPER-Mediated EGFR Transactivation Pathway.
Experimental Protocols for GPER Agonist Characterization
Objective comparison of GPER agonists relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for GPER.[9]
Objective: To determine the affinity of a test compound for GPER by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing GPER (e.g., HEK293 or Sf9 cells).[10]
-
Radiolabeled ligand (e.g., [3H]-estradiol or a specific high-affinity GPER radioligand).
-
Unlabeled test compounds (GPER agonists/antagonists).
-
Assay Buffer (e.g., Tris-HCl with protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Steps:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).[11]
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[11]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[11]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
FLIPR Calcium Mobilization Assay
This is a high-throughput functional assay to measure the ability of an agonist to induce an increase in intracellular calcium ([Ca2+]i), a key downstream event of GPER activation.[12]
Objective: To determine the potency (EC50) of a GPER agonist by measuring its ability to stimulate calcium release in cells.
Materials:
-
Cells expressing GPER (e.g., HEK293, SKBR3).[13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds (GPER agonists).
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument with kinetic reading capabilities.[12][14]
Workflow Diagram:
Caption: Workflow for a FLIPR Calcium Mobilization Assay.
Detailed Steps:
-
Cell Culture: Seed cells expressing GPER in a multi-well plate (typically 96- or 384-well) and allow them to adhere and grow to an appropriate confluency.[13]
-
Dye Loading: Remove the culture medium and incubate the cells with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. The incubation is typically done at 37°C for about an hour.[13]
-
Washing: After incubation, gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Place the cell plate into the FLIPR instrument. The instrument's integrated liquid handler will add varying concentrations of the test GPER agonist to the wells.
-
Fluorescence Measurement: The FLIPR instrument will immediately and kinetically measure the fluorescence intensity in each well before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium.[12]
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
G-1 remains a cornerstone for in vitro and in vivo studies of GPER function due to its high potency, selectivity, and extensive characterization in the scientific literature. However, the emergence of new agonists like LNS8801, which has progressed to clinical trials, underscores the therapeutic potential of targeting GPER.[7] The choice of agonist will depend on the specific research question, with G-1 being an excellent tool for elucidating fundamental GPER biology, while compounds like tamoxifen can be used to study the interplay between nuclear and membrane estrogen receptor signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to objectively compare and select the most appropriate GPER agonist for their studies, ultimately advancing our understanding of this important receptor and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What have we learned about GPER function in physiology and disease from knockout mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The G Protein-Coupled Estrogen Receptor (GPER): A Critical Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Correlation of functional and radioligand binding characteristics of GPER ligands confirming aldosterone as a GPER agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Validating G-1 Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
The synthetic compound G-1, a specific G protein-coupled estrogen receptor (GPER) agonist, has emerged as a promising candidate in cancer therapy due to its ability to induce apoptosis in various cancer cell lines. Validating the apoptotic pathway initiated by G-1 is crucial for its development as a therapeutic agent. Caspase activity assays are a cornerstone in this validation process, providing quantitative insights into the activation of the key proteases that execute programmed cell death. This guide offers a comparative overview of commonly used caspase assays—caspase-3/7, caspase-8, and caspase-9—to validate G-1 induced apoptosis, supported by experimental protocols and a summary of alternative methods.
Comparative Analysis of Caspase Activation
The apoptotic cascade is broadly divided into the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway, on the other hand, is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.
To quantitatively assess G-1's efficacy in inducing apoptosis, the activity of these key caspases is measured. The following table summarizes illustrative quantitative data on caspase activation following treatment with an apoptosis-inducing agent, demonstrating the type of results obtained from these assays.
| Caspase Assay | Untreated Control (Relative Luminescence/Fluorescence Units) | G-1 Treated (Relative Luminescence/Fluorescence Units) | Fold Increase in Activity | Primary Pathway Indicated |
| Caspase-3/7 | 1,200 | 10,800 | 9.0 | Executioner Pathway |
| Caspase-8 | 1,500 | 3,000 | 2.0 | Extrinsic Pathway |
| Caspase-9 | 1,100 | 9,900 | 9.0 | Intrinsic Pathway |
Note: The data presented are illustrative and can vary depending on the cell line, G-1 concentration, and treatment duration. A significant increase in caspase-9 and caspase-3/7 activity, with a modest increase in caspase-8 activity, would suggest that G-1 primarily induces apoptosis through the intrinsic pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for G-1 induced apoptosis and a general workflow for its validation using caspase assays.
Caption: G-1 induced intrinsic apoptosis pathway.
Caption: General workflow for caspase assays.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific experimental needs.
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of the executioner caspases-3 and -7.
-
Materials:
-
White-walled 96-well plates
-
Cell culture medium
-
G-1 compound
-
Caspase-Glo® 3/7 Reagent (e.g., from Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of cell culture medium in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of G-1 and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of the initiator caspase-8, indicative of the extrinsic apoptosis pathway.
-
Materials:
-
Cell culture flasks or plates
-
G-1 compound
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-8 substrate (IETD-pNA)
-
DTT (dithiothreitol)
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis in cells by treating with G-1 for the desired time. Include an untreated control.
-
Harvest and count the cells. Pellet approximately 2-5 x 10⁶ cells.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Dilute the lysate to a concentration of 100-200 µg of protein in 50 µL of Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of 4 mM IETD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
Caspase-9 Activity Assay (Fluorometric)
This assay measures the activity of the initiator caspase-9, a key indicator of the intrinsic apoptosis pathway.
-
Materials:
-
Cell culture flasks or plates
-
G-1 compound
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-9 substrate (LEHD-AFC)
-
DTT
-
Fluorometer
-
-
Procedure:
-
Induce apoptosis in cells with G-1 and include an untreated control.
-
Harvest and lyse the cells as described in the caspase-8 assay protocol.
-
Determine the protein concentration of the cytosolic extract.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of Reaction Buffer containing DTT to each well.
-
Add 5 µL of Caspase-9 substrate (LEHD-AFC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Alternative and Complementary Apoptosis Assays
While caspase assays are a direct measure of apoptotic enzyme activity, a multi-parametric approach is recommended for robust validation of G-1 induced apoptosis.
| Assay | Principle | Stage of Apoptosis | Advantages | Limitations |
| Annexin V Staining | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. | Early | Can be combined with a viability dye (e.g., Propidium Iodide) to distinguish between apoptotic and necrotic cells. | PS externalization can also occur in non-apoptotic cell death. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | Can be used on fixed tissue sections and cultured cells. | Can also label necrotic cells and cells with DNA damage. |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Utilizes cationic dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria. A decrease in fluorescence indicates dissipation of ΔΨm. | Early | Provides insight into the involvement of the intrinsic pathway. | Changes in mitochondrial potential can be transient and not always lead to apoptosis. |
| PARP Cleavage Assay | Detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3, by Western blotting. | Mid-to-Late | A specific hallmark of caspase-3 activation. | Requires more time and resources (Western blotting) compared to plate-based assays. |
G-1's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Other GPCRs
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the G protein-coupled estrogen receptor (GPER) agonist, G-1, and its cross-reactivity with other G protein-coupled receptors (GPCRs). The data presented herein demonstrates G-1's high selectivity for GPER, a crucial characteristic for its use in elucidating the specific signaling pathways and physiological roles of this receptor.
Executive Summary
G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), with a binding affinity (Ki) of 11 nM and a functional activity (EC50) of 2 nM.[1][2][3] Extensive screening has revealed that G-1 exhibits negligible binding to the classical nuclear estrogen receptors, ERα and ERβ, at concentrations up to 10 µM. Furthermore, studies have shown that G-1 does not bind to a panel of 25 other medically relevant GPCRs at concentrations exceeding 10 µmol/L, underscoring its high specificity for GPER. This guide will delve into the available data on G-1's selectivity, present it in a clear, comparative format, and provide an overview of the experimental methodologies used to determine these crucial parameters.
Comparison of G-1's Activity at GPER vs. Other Receptors
To facilitate a clear understanding of G-1's selectivity, the following table summarizes its binding affinity and functional activity at GPER in comparison to other key receptors.
| Receptor Family | Specific Receptor | G-1 Binding Affinity (Ki) | G-1 Functional Activity (EC50/IC50) | Reference |
| G Protein-Coupled Estrogen Receptor | GPER (GPR30) | 11 nM | 2 nM (agonist) | [1][2] |
| Nuclear Estrogen Receptors | Estrogen Receptor α (ERα) | > 10,000 nM | No activity up to 10 µM | [1][3] |
| Estrogen Receptor β (ERβ) | > 10,000 nM | No activity up to 10 µM | [1][3] | |
| Other GPCRs | Panel of 25 medically relevant GPCRs | No significant binding at >10 µM | Not applicable |
G-1 Signaling Through GPER
The activation of GPER by G-1 initiates a cascade of intracellular signaling events that are distinct from the genomic pathways activated by nuclear estrogen receptors. This signaling is rapid and involves the mobilization of intracellular calcium and the activation of the PI3K pathway.
Experimental Protocols
The determination of G-1's selectivity relies on established and robust experimental methodologies. The following provides an overview of the key assays employed.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the GPCR of interest are isolated and prepared.
-
Reaction Mixture: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (G-1).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
Functional assays are critical for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For GPER, a key signaling outcome is the mobilization of intracellular calcium.
Methodology:
-
Cell Preparation: Cells engineered to express the GPCR of interest are plated in a microplate.
-
Dye Loading: The cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The test compound (G-1) is added to the cells at various concentrations.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the resulting dose-response curve.
Conclusion
The available experimental data robustly supports the classification of G-1 as a highly selective agonist for GPER. Its negligible affinity for nuclear estrogen receptors and a broad panel of other GPCRs makes it an invaluable tool for the specific investigation of GPER-mediated signaling and physiology. The detailed experimental protocols provided in this guide offer a framework for the independent verification and application of G-1 in diverse research contexts, ensuring the continued and accurate exploration of GPER's role in health and disease.
References
G-1 vs. Endogenous Estrogens: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the selective G protein-coupled estrogen receptor (GPER) agonist, G-1, with that of endogenous estrogens, primarily 17β-estradiol. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of their respective mechanisms and potencies.
Quantitative Efficacy Comparison
The following tables summarize the binding affinities and functional potencies of G-1 and endogenous estrogens for the G protein-coupled estrogen receptor (GPER) and the classical nuclear estrogen receptors (ERα and ERβ).
Table 1: Receptor Binding Affinity (Ki)
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| G-1 | GPER | 11 nM | [1][2] |
| ERα | > 10,000 nM | [1] | |
| ERβ | > 10,000 nM | [1] | |
| 17β-estradiol | GPER | ~3-6 nM | [3][4] |
| ERα | ~0.1-1.0 nM | [3] | |
| ERβ | ~0.1-1.0 nM | [3] |
Table 2: Functional Activity (EC50/IC50)
| Ligand | Assay | Effect | Potency | Reference |
| G-1 | Calcium Mobilization | Agonist | EC50 = 2 nM | [5] |
| cAMP Production | Agonist | EC50 values similar to G-1 | [6] | |
| Cell Migration Inhibition (SKBr3 cells) | Inhibitor | IC50 = 0.7 nM | ||
| Cell Migration Inhibition (MCF-7 cells) | Inhibitor | IC50 = 1.6 nM | ||
| 17β-estradiol | Calcium Mobilization | Agonist | Slower mobilization compared to G-1 | [1] |
| ERK Activation | Agonist | Bimodal, with optima at 10⁻¹⁴ M and 10⁻⁸ M | [7] | |
| Cell Proliferation (MCF-7 cells) | Agonist | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., G-1 or 17β-estradiol) for a specific receptor (e.g., GPER, ERα, ERβ).
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol).
-
Unlabeled competitor compound (G-1 or unlabeled 17β-estradiol).
-
Assay buffer (e.g., Tris-HCl with additives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of cell membranes with a fixed concentration of the radioligand.
-
Add varying concentrations of the unlabeled competitor compound to the incubation mixture.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11]
cAMP Assay
Objective: To measure the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) through a Gs or Gi-coupled receptor.
Materials:
-
Cells expressing the GPER.
-
G-1 or 17β-estradiol at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Procedure (using HTRF as an example):
-
Plate cells in a suitable microplate and incubate overnight.
-
Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (G-1 or 17β-estradiol) to the wells.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and add the HTRF assay reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.[5][12][13][14]
Calcium Mobilization Assay
Objective: To measure the ability of a compound to induce an increase in intracellular calcium concentration, typically through a Gq-coupled receptor or a pathway that leads to calcium release from intracellular stores.
Materials:
-
Cells expressing GPER.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
G-1 or 17β-estradiol at various concentrations.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the AM ester form of the dye.
-
Wash the cells to remove excess extracellular dye.
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add varying concentrations of the test compound (G-1 or 17β-estradiol) to the cells using the instrument's automated liquid handling.
-
Immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence response is proportional to the increase in intracellular calcium.
-
Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.[15][16][17][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by G-1 and a typical experimental workflow for assessing its efficacy.
Caption: GPER signaling pathways activated by G-1.
Caption: General experimental workflow for efficacy assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. G Protein-Coupled Estrogen Receptor (GPER) Agonist Dual Binding Mode Analyses toward Understanding of its Activation Mechanism: A Comparative Homology Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minireview: G Protein-Coupled Estrogen Receptor-1, GPER-1: Its Mechanism of Action and Role in Female Reproductive Cancer, Renal and Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17 beta-Estradiol overcomes a G1 block induced by HMG-CoA reductase inhibitors and fosters cell cycle progression without inducing ERK-1 and -2 MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. revvity.com [revvity.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
G-1 Agonist Versus Antagonist Effects on Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a significant target in cellular signaling and a potential therapeutic target in various diseases, including cancer. Its modulation by specific agonists and antagonists can lead to diverse cellular outcomes, particularly concerning cell proliferation. This guide provides an objective comparison of the effects of the GPER agonist G-1 and GPER antagonists on cell proliferation, supported by experimental data and detailed methodologies.
Agonist vs. Antagonist: A Tale of Two Effects
The GPER-selective agonist, G-1 , has been shown in numerous studies to inhibit the proliferation of various cancer cell lines.[1][2][3] This anti-proliferative effect is often attributed to the induction of cell cycle arrest, typically at the G2/M phase, and the activation of apoptotic pathways.[4][5][6]
Conversely, GPER antagonists, such as G-36 , are designed to block the signaling initiated by GPER activation.[7][8] Theoretically, an antagonist would counteract the effects of an agonist. However, the interplay between G-1 and GPER antagonists on cell proliferation is complex and can be cell-type specific, sometimes revealing GPER-independent actions of G-1.[6][8]
Quantitative Comparison of G-1 Agonist and Antagonist Effects
The following table summarizes the quantitative effects of the G-1 agonist and the G-36 antagonist on cell proliferation in different cancer cell lines.
| Cell Line | Treatment | Concentration | Effect on Proliferation | Reference |
| A431 (Vulvar Carcinoma) | G-1 | 1.25 µM | Significant decrease | [7] |
| G-36 | 0.5 - 5 µM | No significant effect | [7] | |
| G-1 (1.25 µM) + G-36 (2.5 µM) | As indicated | Proliferation significantly increased vs. G-1 alone | [7] | |
| G-1 (1.25 µM) + G-36 (5 µM) | As indicated | Proliferation significantly increased to control levels | [7] | |
| CAL-39 (Vulvar Carcinoma) | G-1 | 1.25 µM | Significant decrease | [7] |
| G-36 | 0.5 - 5 µM | No significant effect | [7] | |
| G-1 (1.25 µM) + G-36 (2.5 µM) | As indicated | Proliferation increased vs. G-1 alone | [7] | |
| Jurkat & CCRF-CEM (T-ALL Leukemia) | G-1 | Various | Reduced viability and proliferation | [6][8] |
| G-36 | 10 µM | Did not prevent G-1 induced cytotoxicity | [6][8] |
Signaling Pathways
Activation of GPER by the G-1 agonist can trigger a cascade of intracellular signaling events that ultimately impact cell proliferation. A key mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][9][10] These pathways are central regulators of cell cycle progression and apoptosis.[3][9]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of G-1 agonist and antagonist effects on cell proliferation.
Cell Proliferation and Viability Assays
1. MTT/MTS Assay
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of G-1 agonist, G-36 antagonist, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. BrdU Incorporation Assay
-
Principle: Measures DNA synthesis in proliferating cells. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well.
-
Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Incubate with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a substrate solution (e.g., TMB) and measure the colorimetric output using a microplate reader.
-
Cell Cycle Analysis
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Protocol:
-
Culture and treat cells with G-1 agonist and/or G-36 antagonist for the desired duration.
-
Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
-
Conclusion
The GPER agonist G-1 generally exhibits anti-proliferative effects on a variety of cancer cell lines, often through the induction of cell cycle arrest and apoptosis.[2][3][4] The role of GPER antagonists like G-36 is more nuanced; while they can counteract the GPER-mediated effects of G-1, some studies indicate that G-1 can also exert its effects through GPER-independent mechanisms.[6][8] This highlights the importance of considering the specific cellular context and potential off-target effects when interpreting data from studies using these compounds. The provided data and protocols offer a foundation for researchers to further investigate the intricate roles of GPER signaling in cell proliferation and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The G-Protein-Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (3aS,4R,9bR)-G-1: A Guide for Laboratory Professionals
For the safe and compliant disposal of the research compound (3aS,4R,9bR)-G-1, adherence to established laboratory safety protocols and regulatory guidelines is paramount. While specific disposal procedures for this compound are not explicitly documented, this guide provides a framework based on general best practices for chemical waste management, drawing from safety data for analogous compounds.
Researchers, scientists, and drug development professionals must handle this compound with care, utilizing appropriate personal protective equipment (PPE) and ensuring containment to prevent environmental release. The following procedures are designed to provide essential, immediate safety and logistical information for the operational and disposal plans of this compound.
Key Safety and Handling Information
A summary of crucial safety and handling precautions is presented below. This information is collated from general chemical safety guidelines and should be considered in conjunction with institutional and regulatory standards.
| Precaution Category | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, impervious clothing, and gloves. Ensure proper glove removal technique. | [1] |
| Handling | Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area. | [1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. | [1] |
| Spill Management | Evacuate personnel from the area. Prevent further leakage or spillage. Pick up and arrange for disposal in suitable, closed containers. | [1][2] |
| Environmental Precautions | Do not let the product enter drains. Discharge into the environment must be avoided. | [1] |
Step-by-Step Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance. The following diagram outlines the recommended steps from initial waste generation to final disposal.
References
Personal protective equipment for handling (3aS,4R,9bR)-G-1
Essential Safety Protocols for Handling (3aS,4R,9bR)-G-1
Disclaimer: As there is no publicly available Safety Data Sheet (SDS) for "this compound," this substance should be treated as a potent compound with unknown hazards. The following guidance is based on a conservative, risk-averse approach to ensure the safety of all laboratory personnel. It is imperative to conduct a thorough risk assessment and adapt these protocols to your specific laboratory conditions and experimental needs.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance for the handling and disposal of this compound to foster a secure research environment.
Personal Protective Equipment (PPE)
A multi-tiered approach to PPE is essential to minimize exposure risk when handling a novel compound of unknown toxicity. The appropriate level of PPE is dictated by the specific task and the potential for exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Access | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling Powders/Solids (e.g., weighing, aliquoting) | • Full-face respirator with P100 (or equivalent) cartridges• Chemical-resistant disposable coveralls or suit• Double nitrile or neoprene gloves• Disposable shoe covers | • Head covering• Chemical-resistant apron |
| Handling Liquids/Solutions (e.g., solubilizing, plating) | • Chemical splash goggles or a face shield worn over safety glasses[1]• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat | • Elbow-length gloves for large volumes or vigorous mixing |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots or shoe covers | • Respirator (if aerosols or vapors may be generated) |
Note: All PPE should be inspected for integrity before each use and replaced if damaged.[2] Personnel must receive training on the proper donning, doffing, and use of all required PPE.[3]
Operational Plan: Weighing and Solubilizing a Potent Compound
This protocol outlines the safe handling procedure for weighing a solid form of this compound and preparing a stock solution. All operations involving the solid compound must be conducted within a certified chemical fume hood or a containment device like a glove box to minimize inhalation exposure.[4][5]
Preparation Phase
-
Designate a Handling Area: Cordon off a specific area within a chemical fume hood for the procedure. Cover the work surface with a disposable, plastic-backed absorbent pad.[6]
-
Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvents, and pipettes. Ensure a dedicated waste container is placed inside the fume hood.
-
Pre-weigh Vials: If possible, pre-label and weigh the vials that will contain the compound to minimize handling time.
-
Verify Fume Hood Operation: Check that the chemical fume hood is functioning correctly and the airflow is optimal.
-
Don PPE: Put on the appropriate PPE for handling potent powders as detailed in the table above.
Handling Phase
-
Weighing:
-
Perform all weighing operations within the designated area of the fume hood.
-
Use a disposable weigh boat or weigh the compound directly into the pre-tared vial.
-
Handle the primary container of this compound with care to prevent generating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
Slowly add the desired solvent to the vial containing the weighed compound to avoid splashing or aerosolization.
-
Cap the vial securely before mixing or vortexing.
-
If sonication is required, ensure the vial is properly sealed.
-
Post-Handling & Decontamination Phase
-
Work Surface Decontamination: Carefully wipe down all surfaces inside the fume hood with an appropriate deactivating solution or solvent (e.g., 70% ethanol), starting from the cleanest areas and moving towards the most contaminated. Dispose of the absorbent pad and wipes in the designated hazardous waste container.
-
Equipment Decontamination: Decontaminate all reusable equipment (e.g., spatulas) before removing them from the fume hood. Disposable items should be placed directly into the hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The respirator and eye protection should be removed last, after exiting the immediate work area.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the procedure.
Disposal Plan
A stringent waste management plan is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid materials contaminated with this compound, including gloves, disposable lab coats, weigh boats, and wipes, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Unused solutions and solvents used for rinsing contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[8][9] Do not mix incompatible waste streams.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface the original label before disposing of the container in regular trash or glass recycling, in accordance with institutional policy.
-
Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Never dispose of this compound down the drain or in the regular trash.[8]
Procedural Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent novel compounds.
References
- 1. sc.edu [sc.edu]
- 2. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. twu.edu [twu.edu]
- 5. agnopharma.com [agnopharma.com]
- 6. ehs.ufl.edu [ehs.ufl.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
